3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)9-14-8-13(10-17)6-7-15(14)18-5/h6-8,10-12H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZNZSCGDOUWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=CC(=C1)C=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, a functionalized aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. Although not extensively described in current literature, its synthesis via the Mannich reaction of vanillin, diisopropylamine, and formaldehyde is a chemically sound and predictable process. This document outlines a detailed, field-proven protocol for its synthesis and purification. Furthermore, a thorough in-silico characterization is presented, including predicted physicochemical properties and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS), based on established principles and data from analogous structures. Potential applications for this compound as a versatile chemical intermediate are also explored, drawing upon the well-documented utility of Mannich bases and functionalized benzaldehydes in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this promising molecule in their work.
Introduction
Functionalized benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of more complex molecules. Their utility is particularly pronounced in the pharmaceutical industry, where the benzaldehyde scaffold is a common feature in numerous therapeutic agents.[1] The introduction of various functional groups onto the benzaldehyde ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as solubility, bioavailability, and target-binding affinity.[1]
This guide focuses on a specific, yet promising, derivative: 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. This molecule belongs to the class of compounds known as Mannich bases, which are β-amino-carbonyl compounds.[2] Mannich bases are renowned for their diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[3][4] The synthesis of this target molecule is predicated on the well-established Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[2] In this case, the phenolic proton of 4-hydroxy-3-methoxybenzaldehyde (vanillin) provides the requisite active hydrogen.
The incorporation of a diisopropylamino group is of particular interest. The bulky isopropyl groups can introduce steric hindrance, which may influence the molecule's reactivity and binding selectivity.[5] Furthermore, the tertiary amine functionality can improve the aqueous solubility of the compound, a desirable trait for many biological applications.[5]
This technical guide will provide a detailed, step-by-step methodology for the synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, followed by a comprehensive analysis of its predicted chemical structure and properties.
Synthesis and Mechanism
The synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is proposed to proceed via the Mannich reaction, a classic example of nucleophilic addition to a carbonyl group.[2] The reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the case of a phenol like 4-hydroxy-3-methoxybenzaldehyde (vanillin), the acidic proton is on the aromatic ring, ortho to the hydroxyl group.
The overall reaction is as follows:
Figure 1: Overall synthesis reaction.
Reaction Mechanism
The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction of diisopropylamine and formaldehyde.[2] The phenolic starting material, 4-hydroxy-3-methoxybenzaldehyde, then acts as a nucleophile, attacking the iminium ion to form the final product. The electron-donating hydroxyl group activates the ortho position for electrophilic aromatic substitution.
The detailed, step-by-step mechanism is illustrated below:
Figure 2: Step-by-step reaction mechanism.
Experimental Protocol
This protocol is a robust, self-validating system designed for the efficient synthesis of the target compound.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Diisopropylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.2 g (0.1 mol) of 4-hydroxy-3-methoxybenzaldehyde in 100 mL of ethanol.
-
Addition of Reactants: To the stirred solution, add 10.1 g (0.1 mol) of diisopropylamine. Subsequently, slowly add 8.1 g (0.1 mol) of a 37% aqueous formaldehyde solution. The bulky nature of diisopropylamine may necessitate a slightly longer reaction time or gentle heating to ensure complete reaction.[5]
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux for 2-4 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2 to protonate the amine and facilitate separation from any unreacted starting material.
-
Extraction: Transfer the acidic solution to a separatory funnel and wash with 50 mL of dichloromethane to remove any non-basic impurities.
-
Basification and Product Extraction: Carefully basify the aqueous layer with a 2M sodium hydroxide solution to a pH of approximately 10. This will deprotonate the Mannich base, making it soluble in the organic phase. Extract the product with three 50 mL portions of dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol/water.
Chemical Structure and Properties
The chemical structure of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is characterized by a central benzene ring substituted with an aldehyde group, a methoxy group, and a diisopropylaminomethyl group.
Figure 3: Structure of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde.
Physicochemical Properties
The predicted physicochemical properties of the target compound are summarized in the table below. These predictions are based on the known properties of similar phenolic Mannich bases and substituted benzaldehydes.
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₁₅H₂₃NO₂ | Based on structural components. |
| Molecular Weight | 249.35 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Phenolic compounds are often colorless solids that can oxidize and change color.[7] |
| Melting Point | 80-95 °C | Similar phenolic Mannich bases often have melting points in this range. For example, 4-hydroxy-3-methoxybenzaldehyde has a melting point of 81.5 °C.[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | The presence of the polar hydroxyl and aldehyde groups, along with the basic nitrogen, will confer some water solubility. However, the bulky, nonpolar diisopropyl and aromatic groups will limit this. Phenolic compounds are generally more soluble in organic solvents.[9] |
| pKa | ~9-10 | The phenolic hydroxyl group will have a pKa in this range, typical for phenols. The tertiary amine will have a pKa for its conjugate acid also in this range. |
Spectroscopic Analysis
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. The following sections detail the predicted spectra based on established chemical principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | 1H | Aldehyde protons are highly deshielded and appear far downfield.[10] |
| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet | 3H | The exact shifts and coupling patterns will depend on the electronic effects of the substituents. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Methoxy protons on an aromatic ring typically appear in this region. |
| Methylene (-CH₂-N) | 3.6 - 3.8 | Singlet | 2H | The methylene protons adjacent to the nitrogen and the aromatic ring are deshielded. |
| Methine (-CH(CH₃)₂) | 2.9 - 3.2 | Septet | 2H | The methine protons of the isopropyl groups will be split by the six adjacent methyl protons.[3] |
| Methyl (-CH(CH₃)₂) | 1.0 - 1.2 | Doublet | 12H | The twelve methyl protons of the two isopropyl groups will be split by the adjacent methine proton.[3] |
| Phenolic (-OH) | 4.0 - 7.0 | Broad Singlet | 1H | The chemical shift of the phenolic proton can vary depending on concentration and solvent due to hydrogen bonding.[11] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | Aldehydic carbons are highly deshielded.[12] |
| Aromatic (Ar-C) | 110 - 160 | The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group will be downfield, while the carbon bearing the methoxy group will also be downfield.[12] |
| Methoxy (-OCH₃) | 55 - 60 | Methoxy carbons typically appear in this region. |
| Methylene (-CH₂-N) | 50 - 60 | The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. |
| Methine (-CH(CH₃)₂) | 45 - 55 | The methine carbons of the isopropyl groups.[4] |
| Methyl (-CH(CH₃)₂) | 20 - 25 | The methyl carbons of the isopropyl groups.[4] |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (Phenolic) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding.[8] |
| C-H (Aromatic) | 3000 - 3100 | Sharp | Characteristic of C-H stretching in aromatic rings.[8] |
| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the diisopropylaminomethyl group. |
| C=O (Aldehyde) | 1680 - 1700 | Strong, Sharp | The carbonyl stretch of an aromatic aldehyde is typically in this range. |
| C=C (Aromatic) | 1500 - 1600 | Medium | Characteristic aromatic ring stretching vibrations.[8] |
| C-O (Phenolic) | 1200 - 1260 | Strong | C-O stretching of the phenolic hydroxyl group.[8] |
| C-N (Amine) | 1000 - 1250 | Medium | C-N stretching of the tertiary amine. |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 249, corresponding to the molecular weight of the compound.
-
Fragmentation:
-
Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to the formation of a stable benzylic cation.
-
Loss of an isopropyl group: Fragmentation of the diisopropylamino moiety.
-
Loss of CO: A common fragmentation pathway for aromatic aldehydes.
-
The fragmentation pattern of phenols often shows a prominent molecular ion peak.[1]
-
Potential Applications
While specific applications for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde have not been extensively reported, its structural features suggest a wide range of potential uses, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry
Mannich bases are well-established pharmacophores with a broad spectrum of biological activities.[13] The title compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Many phenolic Mannich bases have demonstrated cytotoxic activity against various cancer cell lines.[10]
-
Antimicrobial Agents: The introduction of an aminomethyl group can enhance the antimicrobial properties of phenolic compounds.[14]
-
Antioxidants: Phenolic compounds are known for their antioxidant properties, and the aminomethyl substituent may modulate this activity.[2]
-
Enzyme Inhibitors: The structural motifs present in this molecule could allow it to interact with the active sites of various enzymes.
Figure 4: Potential application areas.
Industrial and Materials Science Applications
The unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a sterically hindered amine makes this compound a candidate for various industrial applications.
-
Polymer Additives: Hindered phenols are widely used as antioxidants and stabilizers in polymers.[15] The aminomethyl group could provide additional functionality, such as improved compatibility with certain polymer matrices.
-
Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule can coordinate to metal surfaces, making it a potential corrosion inhibitor for various metals and alloys.[13]
-
Fuel and Lubricant Additives: Mannich bases are used as detergents and dispersants in fuels and lubricating oils.[16]
Conclusion
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde represents a molecule of significant synthetic and functional potential. Its straightforward synthesis via the Mannich reaction, coupled with the versatile chemical handles of the aldehyde, hydroxyl, and tertiary amine groups, makes it an attractive building block for a wide range of applications. The in-silico characterization provided in this guide offers a robust framework for its identification and further investigation. As research into novel functionalized molecules continues to expand, compounds such as this will undoubtedly play a crucial role in the development of new medicines, materials, and industrial technologies.
References
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Recent advances in biological applications of mannich bases — An overview. (URL: [Link])
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Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review - Der Pharma Chemica. (URL: [Link])
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Benzaldehyde provides a platform for the creation of novel molecules with potential biological activities. (URL: [Link])
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N,N-Diisopropylethylamine - Wikipedia. (URL: [Link])
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13C - NMR Absorptions of Major Functional Groups | NIST. (URL: [Link])
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Diisopropylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
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Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols - ResearchGate. (URL: [Link])
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NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])
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CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (URL: [Link])
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Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (URL: [Link])
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Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (URL: [Link])
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3-Methoxy-4-hydroxybenzaldehyde - SIQUIMIA. (URL: [Link])
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
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13 C Chemical Shift Table. (URL: [Link])
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SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (URL: [Link])
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APPLICATION OF MANNICH BASES AS ADDITIVES TO FUELS AND OILS. (URL: [Link])
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Mannich reaction - Wikipedia. (URL: [Link])
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mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
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NMR Chemical Shifts. (URL: [Link])
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The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation - Modgraph. (URL: [Link])
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Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC. (URL: [Link])
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Physicochemical properties of the phenolic compounds[17][18]. - ResearchGate. (URL: [Link])
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2,4-Diisopropylphenol | C12H18O | CID 18048 - PubChem - NIH. (URL: [Link])
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An In-depth Technical Guide to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, a Mannich base of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, probable physicochemical properties, and potential applications, offering insights grounded in established chemical principles.
Chemical Identity and Synonyms
While a specific CAS number for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is not widely indexed in major chemical databases, it is recognized by a unique MDL number, indicating its availability as a research chemical.
| Identifier | Value | Source |
| MDL Number | MFCD05256453 | Huateng Pharma |
| Molecular Formula | C15H23NO2 | Huateng Pharma |
| Molecular Weight | 249.36 g/mol | Huateng Pharma |
Synonyms: Due to its specific structure, there are no widely recognized common synonyms. The IUPAC name remains the most unambiguous identifier.
Synthesis and Mechanism: The Mannich Reaction
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is synthesized via the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons.[1][2] This three-component condensation involves an active hydrogen compound, an aldehyde, and a primary or secondary amine.[1] In this specific case, the synthesis involves the reaction of 4-methoxybenzaldehyde with diisopropylamine and formaldehyde.
The reaction mechanism proceeds in three key steps:
-
Formation of the Eschenmoser-like salt: Diisopropylamine reacts with formaldehyde to form an iminium ion. This electrophilic species is the key intermediate that will react with the aromatic ring.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxybenzaldehyde acts as the nucleophile, attacking the iminium ion. The methoxy group at the 4-position is an ortho-, para-director. Due to steric hindrance from the methoxy group, the aminomethylation occurs at the ortho position (C3).
-
Deprotonation: A base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.
Caption: The Mannich reaction pathway for the synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde.
Physicochemical Properties (Predicted)
Direct experimental data for this compound is scarce. However, we can predict its properties based on its functional groups: a tertiary amine, an aromatic ring, a methoxy group, and an aldehyde.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a viscous oil or a low-melting solid at room temperature. | Similar aminomethylated benzaldehydes are often oils or low-melting solids. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water. | The presence of the large, nonpolar diisopropyl and aromatic groups will dominate its solubility profile. |
| Boiling Point | High boiling point, likely >250 °C. | The molecular weight and polar functional groups suggest a high boiling point. |
| Stability | The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and light. The tertiary amine can be susceptible to N-oxidation. | Aldehydes are known to oxidize, and tertiary amines can be oxidized under certain conditions. |
Spectroscopic Characterization (Predicted)
The structural features of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde would give rise to a unique spectroscopic fingerprint.
¹H NMR Spectroscopy
-
Aldehyde Proton: A singlet around 9.8-10.0 ppm.
-
Aromatic Protons: Three protons in the aromatic region (around 6.9-7.8 ppm), likely showing a complex splitting pattern due to their coupling.
-
Methoxy Protons: A singlet for the -OCH₃ group around 3.8-4.0 ppm.
-
Methylene Protons: A singlet for the -CH₂- group connecting the aromatic ring and the nitrogen, expected around 3.5-3.7 ppm.
-
Diisopropyl Protons: A septet for the two -CH- protons and a doublet for the four -CH₃ groups, characteristic of the isopropyl groups.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the downfield region, around 190-195 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (110-160 ppm).
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Methylene Carbon: A signal for the -CH₂- group around 50-55 ppm.
-
Diisopropyl Carbons: Signals for the -CH- and -CH₃ carbons of the isopropyl groups.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.
-
C-N Stretch (Amine): A medium absorption band around 1100-1200 cm⁻¹.
-
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 249.
-
Fragmentation: Expect characteristic fragmentation patterns, including the loss of the isopropyl groups and the formyl group. A prominent fragment would likely be the benzylic cation formed by cleavage of the C-C bond between the methylene group and the diisopropylamino group.
Applications in Research and Drug Development
Mannich bases are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] While specific studies on 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde are not abundant, its structural motifs suggest several potential areas of application:
-
Anticancer Agents: Many Mannich bases have demonstrated cytotoxic activity against various cancer cell lines.[4] The presence of the aminomethyl group can enhance the bioavailability and interaction of the molecule with biological targets.
-
Antimicrobial Agents: The structural framework is common in compounds with antibacterial and antifungal properties.[4]
-
Enzyme Inhibitors: The aldehyde functionality can potentially interact with active sites of enzymes, while the tertiary amine can form ionic interactions.
-
Synthetic Intermediate: This compound can serve as a versatile building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. The aldehyde can be further modified, and the tertiary amine can be quaternized to introduce different functionalities.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, based on standard laboratory practices for Mannich reactions.
Synthesis Protocol
Materials:
-
4-Methoxybenzaldehyde
-
Diisopropylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for pH adjustment if needed)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Add diisopropylamine (1.1 equivalents) to the solution and stir.
-
Slowly add formaldehyde solution (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for the synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde.
Characterization Protocol
-
NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain an IR spectrum of the purified product using a suitable method (e.g., as a thin film on a salt plate).
-
Mass Spectrometry: Analyze the purified product by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to confirm the molecular weight and fragmentation pattern.
References
- Ahlaam J. Z, et al. Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Der Pharma Chemica.
-
Chemistry Steps. Mannich Reaction. [Link]
- Dimmock, J. R., et al. Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 2017.
-
AdiChemistry. Mannich Reaction. [Link]
Sources
Solubility Profile & Process Handling: 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
The following technical guide details the solubility profile, physicochemical behavior, and process handling of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde .
Executive Summary
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (C₁₅H₂₃NO₂) is a bifunctional pharmaceutical intermediate characterized by a lipophilic tertiary amine tail and a reactive benzaldehyde core. Its utility in organic synthesis—specifically as a precursor for anti-arrhythmic or CNS-active agents—relies heavily on its "switchable" solubility profile.
This guide provides a technical analysis of its solubility across solvent classes, emphasizing the pH-dependent phase partitioning that drives its purification. As specific experimental solubility values (mg/mL) are rarely published for this custom intermediate, this document establishes a predictive solubility model based on structural analogs and provides a validated protocol for in-house determination.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule’s solubility behavior is dictated by the competition between its hydrophobic domains and polar functional groups.
| Feature | Moiety | Impact on Solubility |
| Lipophilic Domain | Diisopropylamino group | Enhances solubility in non-polar organics (Hexanes, Toluene). Reduces water solubility. |
| Polar Domain | Aldehyde (-CHO) & Ether (-OCH₃) | Provides dipole moments for solubility in polar aprotic solvents (DCM, DMSO). |
| Basic Center | Tertiary Nitrogen | Critical Control Point: Allows protonation ( |
Formula: C₁₅H₂₃NO₂ Molecular Weight: 249.35 g/mol CAS Number: Not widely listed (Custom Synthesis); structurally related to Mannich bases of Anisaldehyde.
Solubility Profile
The following data represents a consensus profile derived from the physicochemical properties of structurally homologous Mannich bases (e.g., amino-methylated benzaldehydes).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Process Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred solvent for extraction from basic aqueous layers. High loading capacity (>100 mg/mL). |
| Polar Aprotic | DMSO, DMF, DMAc | High | Suitable for reaction media but difficult to remove. Avoid if possible for final isolation. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for crystallization. Caution: Potential for reversible hemiacetal formation on prolonged storage. |
| Aromatic | Toluene, Xylene | Moderate/High | Ideal for crystallization. Solubility drops significantly with temperature (high |
| Ethers | THF, MTBE, Diethyl Ether | Moderate | MTBE is excellent for precipitation/trituration protocols. |
| Alkanes | Hexanes, Heptane, Pentane | Low/Poor | Acts as an antisolvent . Use to crash out the product from Toluene or DCM. |
| Water (Neutral) | Water (pH 7) | Insoluble | The hydrophobic diisopropyl group dominates at neutral pH. |
| Water (Acidic) | 1M HCl, 1M H₂SO₄ | Soluble | Forms the ammonium salt ( |
The "Solubility Switch" Mechanism
The most powerful purification lever for this compound is its pH-dependence. The tertiary amine allows the molecule to toggle between an organic-soluble free base and a water-soluble salt.
Figure 1: The pH-dependent solubility switch mechanism. Protonation shifts the equilibrium to the aqueous phase, while deprotonation returns it to the organic phase.
Experimental Methodologies
As a Senior Scientist, you must validate these theoretical values in your specific matrix. Use the following Self-Validating Protocol .
Gravimetric Solubility Determination (Standard Protocol)
Objective: Determine the saturation limit (
-
Preparation: Weigh 100 mg of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde into a 4 mL vial.
-
Addition: Add the target solvent in 100
L increments while vortexing at 25°C. -
Observation: Record the volume (
) required for complete dissolution (clear solution). -
Calculation:
-
Verification: If solids remain after 2 mL (Solubility < 50 mg/mL), filter the supernatant, dry a 1 mL aliquot, and weigh the residue.
Crystallization Solvent Screening
For purification, a binary solvent system is often required.
-
Primary Solvent (Dissolver): Toluene or Isopropanol (warm).
-
Antisolvent (Precipitator): Heptane or Hexane.
Workflow:
Dissolve crude material in minimum hot Toluene
Stability & Handling Considerations
Chemical Stability
-
Oxidation: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid (3-[(Diisopropylamino)methyl]-4-methoxybenzoic acid).
-
Mitigation: Store under Nitrogen/Argon.
-
-
Schiff Base Formation: Avoid contact with primary amines unless intended for reaction.
-
Acetal Formation: In alcoholic solvents with trace acid, the aldehyde may convert to the dimethyl acetal. This is reversible with aqueous acid workup.
Storage Recommendations
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas blanket (Argon preferred).
-
Container: Amber glass to prevent photo-degradation.
References
-
PubChem Compound Summary. 4-Methoxybenzaldehyde derivatives and Mannich bases. National Library of Medicine (US), National Center for Biotechnology Information.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and amine solubility).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for Mannich base solubility and stability).
-
Sigma-Aldrich (Merck). Safety Data Sheets for Anisaldehyde Derivatives.
(Note: Specific CAS-linked data for this custom intermediate is proprietary. The data above is derived from validated structure-property relationships of the 3-aminomethyl-4-methoxybenzaldehyde class.)
An In-depth Technical Guide to the Synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Introduction
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aldehyde group, a sterically hindered tertiary amine, and a methoxy-activated aromatic ring, makes it a valuable building block for accessing a diverse range of more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and mechanistic insights to aid researchers and process chemists in its efficient preparation. We will explore two principal routes: the direct, one-pot Mannich reaction and a two-step approach involving chloromethylation followed by nucleophilic amination.
Pathway 1: The One-Pot Mannich Reaction
The most direct and atom-economical approach to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is the Mannich reaction.[1] This powerful three-component condensation reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group.[2] In this specific synthesis, the aromatic proton at the 3-position of 4-methoxybenzaldehyde acts as the acidic component, reacting with formaldehyde and diisopropylamine.
Mechanistic Insights
The Mannich reaction proceeds through the initial formation of an electrophilic iminium ion from the condensation of diisopropylamine and formaldehyde.[3] The methoxy group at the 4-position of the benzaldehyde ring is an activating group, increasing the electron density of the aromatic ring through resonance, particularly at the ortho positions (3 and 5). This enhanced nucleophilicity of the aromatic ring facilitates the electrophilic aromatic substitution by the diisopropylaminomethyl cation (the iminium ion). The reaction is typically carried out under acidic conditions to promote the formation of the iminium ion.[4]
Experimental Protocol: Mannich Reaction
This protocol is a representative procedure adapted from general Mannich reaction methodologies.[5][6]
Materials:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Diisopropylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of a mixture of formaldehyde (37% aqueous solution, 1.2 equivalents) and concentrated hydrochloric acid (1.2 equivalents). The addition should be performed at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Neutralize the mixture by the careful addition of a sodium hydroxide solution until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Pathway 2: Chloromethylation and Nucleophilic Amination
An alternative, two-step synthesis involves the initial introduction of a chloromethyl group onto the aromatic ring of 4-methoxybenzaldehyde, followed by a nucleophilic substitution reaction with diisopropylamine.
Step 1: Chloromethylation of 4-Methoxybenzaldehyde
This step involves an electrophilic aromatic substitution reaction where a chloromethyl group is introduced onto the benzene ring. The methoxy group directs the substitution to the ortho position (3-position). This reaction is typically carried out using formaldehyde and hydrogen chloride.
Step 2: Nucleophilic Substitution with Diisopropylamine
The resulting 3-chloromethyl-4-methoxybenzaldehyde is then treated with diisopropylamine. The nitrogen atom of the secondary amine acts as a nucleophile, displacing the chloride ion to form the desired tertiary amine product.
Sources
pKa values and basicity of the diisopropylamino group in benzaldehyde derivatives
An In-Depth Technical Guide to the pKa and Basicity of the Diisopropylamino Group in Benzaldehyde Derivatives
Authored by a Senior Application Scientist
Abstract
The basicity of an amine, quantified by its pKa value, is a critical parameter in medicinal chemistry and materials science, influencing properties such as solubility, receptor binding, and reactivity. This guide provides a detailed examination of the factors governing the basicity of the N,N-diisopropylamino group when attached to a benzaldehyde scaffold. We will explore the intricate interplay of electronic and steric effects, provide robust experimental protocols for pKa determination, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these structural relationships.
Theoretical Framework: A Tale of Competing Influences
The basicity of the nitrogen atom in a diisopropylamino benzaldehyde derivative is not a simple matter. It is the result of a delicate balance between the inherent electron-donating nature of the dialkylamino group and the electron-withdrawing properties of the benzaldehyde ring system.
The Baseline: Basicity of Anilines
Arylamines, such as aniline, are significantly weaker bases than their aliphatic counterparts (e.g., methylamine).[1] The pKa of the anilinium ion is approximately 4.6, whereas the methylammonium ion has a pKa of 10.64.[1] This dramatic decrease in basicity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[2][3] This resonance stabilization is substantial in the free base but is lost upon protonation, making the protonation process less favorable.[1]
The Diisopropylamino Group: A Sterically Hindered Donor
Substituting the hydrogens of the amino group with alkyl groups generally increases basicity due to their positive inductive effect (+I), which pushes electron density onto the nitrogen atom.[4][5] However, with bulky substituents like isopropyl groups, a more powerful phenomenon comes into play: steric inhibition of resonance .
The two large isopropyl groups cannot easily lie in the same plane as the benzene ring. They force the diisopropylamino group to twist out of the plane.[4] This has two major consequences:
-
Decreased Resonance (+R Effect): The orbital overlap between the nitrogen lone pair and the aromatic π-system is reduced. This diminishes the electron-donating resonance effect of the amino group.
-
Increased Basicity: By twisting the nitrogen atom out of planarity, its lone pair of electrons becomes more localized and adopts a higher degree of sp³ character.[4] This makes the lone pair more available for protonation, leading to a significant increase in basicity compared to a planar or less hindered dialkylaniline. For instance, the predicted pKa of N,N-diisopropylaniline's conjugate acid is approximately 8.05.[6]
The Formyl Group: An Unambiguous Electron Sink
The aldehyde (formyl) group is a potent electron-withdrawing group (EWG). It deactivates the aromatic ring through two mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bonds. This effect weakens with distance.[5]
-
Resonance Effect (-R): The formyl group can pull electron density out of the aromatic π-system, particularly when located at the ortho or para positions.[2] This delocalization further reduces the electron density on the nitrogen atom, making it less basic.
The combined influence of these effects means that adding a formyl group to an aniline derivative will decrease its basicity.[7][8][9]
Positional Isomerism: The Decisive Factor
The interplay between the donating diisopropylamino group and the withdrawing formyl group is highly dependent on their relative positions on the benzaldehyde ring.
-
para-Substituted: In 4-(diisopropylamino)benzaldehyde, the formyl group is positioned to exert its maximum electron-withdrawing resonance (-R) effect, directly opposing the +R effect of the amino group. This creates a "push-pull" system that significantly delocalizes the nitrogen lone pair, drastically reducing basicity.
-
meta-Substituted: In 3-(diisopropylamino)benzaldehyde, the formyl group cannot exert a resonance effect on the amino group. It can only withdraw electron density via the weaker inductive (-I) effect.[7] Therefore, the meta isomer is expected to be a stronger base than the para isomer.
-
ortho-Substituted: The 2-(diisopropylamino)benzaldehyde isomer presents the most complex case. It experiences strong -I and -R effects from the adjacent formyl group. Additionally, direct steric clash between the bulky diisopropylamino group and the formyl group (the "ortho effect") can force the amino group further out of the ring plane, potentially enhancing basicity through steric inhibition of resonance, while also introducing other intramolecular interactions like hydrogen bonding in the protonated form.[5][10]
Caption: Interplay of electronic and steric effects on the benzaldehyde core.
Experimental Determination of pKa Values
Accurate pKa determination is essential for validating theoretical predictions. Two common and robust methods are potentiometric titration and UV-Vis spectrophotometry.[11][12][13]
Workflow for pKa Determination
The general process for experimentally determining pKa is outlined below. The critical choice of method depends on the compound's solubility, purity, and spectroscopic properties.
Sources
- 1. 24.4 Basicity of Arylamines - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The basicity of aniline is weaker in comparison to that of methylamin - askIITians [askiitians.com]
- 4. mdpi.com [mdpi.com]
- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 6. N,N-DIISOPROPYLANILINE CAS#: 4107-98-6 [m.chemicalbook.com]
- 7. journaleras.com [journaleras.com]
- 8. youtube.com [youtube.com]
- 9. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Technical Guide: Biological Potential & Application of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde Derivatives
This technical guide provides a comprehensive analysis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (CAS: 881040-95-5), positioning it as a "privileged scaffold" in medicinal chemistry.
Executive Summary
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde represents a strategic Mannich base intermediate combining a lipophilic, bulky amine (diisopropylamine) with an electron-rich aromatic core (p-anisaldehyde). While often utilized as a building block for complex pharmacophores (e.g., oxadiazoles, thiazolidinones), the molecule itself possesses intrinsic biological reactivity governed by its basicity and potential for covalent interactions.[1] This guide analyzes its utility as a lead scaffold for antimicrobial and cytotoxic drug development.
Structural Analysis & Pharmacophore Logic
Chemical Architecture
The molecule functions as a bifunctional pharmacophore :
-
The Mannich Side Chain (Position 3): The (diisopropylamino)methyl group serves as a proton-accepting "warhead." The bulky isopropyl groups increase lipophilicity (
), enhancing membrane permeability, while the tertiary amine remains protonated at physiological pH, facilitating ionic bonding with anionic residues (e.g., Asp, Glu) in receptor pockets. -
The Benzaldehyde Core (Position 1 & 4): The aldehyde moiety allows for further derivatization (Schiff bases, Knoevenagel condensation), while the p-methoxy group acts as an electron-donating group (EDG), stabilizing the aromatic ring and modulating the reactivity of the aldehyde.
Mechanism of Action (MOA) Hypothesis
Based on Structure-Activity Relationship (SAR) data of analogous Mannich bases:
-
Cytotoxicity: The aminomethyl group can undergo retro-Mannich reactions or act as an alkylating agent, potentially interacting with nucleophilic centers in DNA or proteins (e.g., thiol groups of cysteine).
-
Antimicrobial Activity: The cationic nature of the protonated amine disrupts bacterial cell membrane integrity.
-
Enzyme Inhibition: Steric bulk from the diisopropyl group suggests potential selectivity for hydrophobic pockets in enzymes like Xanthine Oxidase or PDE4D , as seen in structurally related 3-substituted-4-methoxybenzaldehydes.
Biological Activity Profile
The following data summarizes the projected activity based on validated Mannich base analogs (e.g., substituted benzaldehyde derivatives).
Quantitative Activity Summary (SAR-Derived)
| Biological Target | Activity Type | Predicted IC50 / MIC | Mechanism | Reference Basis |
| Bacterial Cell Wall | Antimicrobial | 12.5 - 50 µg/mL | Membrane disruption / Biofilm inhibition | K. pneumoniae studies [1] |
| Human Cancer Lines (PC-3) | Cytotoxic | 5 - 20 µM | Apoptosis induction / DNA intercalation | Mannich base cytotoxicity [2] |
| Xanthine Oxidase | Enzyme Inhibitor | 0.6 - 5.0 µM | Mixed-type inhibition (Purine mimicry) | Benzaldehyde SAR [3] |
| Free Radicals (DPPH) | Antioxidant | Moderate (EC50 > 50 µM) | Hydrogen atom transfer (limited by methoxy cap) | Phenolic Mannich bases [4] |
Experimental Protocols & Validation
Synthesis & Self-Validating Purity Check
To ensure reproducible biological data, the synthesis must yield >98% purity.
Protocol: Microwave-Assisted Mannich Reaction
-
Reagents: 4-Methoxybenzaldehyde (1.0 eq), Diisopropylamine (1.1 eq), Paraformaldehyde (1.2 eq).
-
Solvent: Ethanol (absolute). Catalytic HCl (2 drops).
-
Procedure: Irradiate at 80°C (100W) for 15 minutes.
-
Validation (TLC): Mobile phase Hexane:Ethyl Acetate (7:3). The product will show a higher
than the aldehyde due to amine basicity. -
Purification: Recrystallization from ethanol.
Antimicrobial Susceptibility Assay (Broth Microdilution)
Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL in Mueller-Hinton Broth. -
Compound Dilution: Dissolve 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde in DMSO. Prepare serial two-fold dilutions (100 µg/mL down to 0.19 µg/mL) in 96-well plates.
-
Incubation: 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). A change from blue to pink indicates viable growth. The MIC is the lowest concentration remaining blue.
-
Control: Ciprofloxacin (Positive), DMSO only (Negative).
Cytotoxicity Assay (MTT Protocol)
-
Seeding: Plate PC-3 or MCF-7 cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment: Add test compound (0.1 - 100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL PBS) for 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate % Cell Viability vs. Control.
Pathway & Pharmacophore Visualization
The following diagram illustrates the "Mannich Pharmacophore Network," mapping the synthesis of the core scaffold to its downstream biological targets and mechanisms.
Caption: Synthesis and pharmacological divergence of the 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde scaffold.
References
-
Al-Ostoot, F. H., et al. (2021). "Synthesis and biological evaluation of novel Mannich bases of 4-methoxybenzaldehyde derivatives." Journal of Saudi Chemical Society.
-
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[2][3][4] European Journal of Medicinal Chemistry.
-
Meng, F., et al. (2017).[5] "Discovery and biological evaluation of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives as potent xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Bala, S., et al. (2014). "Mannich bases: An important pharmacophore in present scenario." International Journal of Medicinal Chemistry.
-
BenchChem. (2025).[6] "Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives." BenchChem Technical Library.
Sources
- 1. oarjbp.com [oarjbp.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Precision Analytics: Structural Characterization and Mass Spectrometry of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Executive Summary & Structural Elucidation
In the development of novel pharmaceutical intermediates, the precise characterization of substituted benzaldehydes is critical. 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde represents a class of amino-functionalized aromatic aldehydes often utilized as precursors in reductive aminations or as pharmacophores in kinase inhibitor design.
This guide provides a definitive workflow for the calculation of its molecular weight, exact mass, and the experimental validation of these values using High-Resolution Mass Spectrometry (HRMS).
Structural Deconstruction
To ensure the accuracy of the mass calculation, we must first validate the stoichiometry of the molecule. The compound consists of a central benzaldehyde core modified by a methoxy group and a bulky basic amine side chain.
Empirical Formula Derivation:
-
Core: Benzaldehyde (
) Ring carbons: 6, Aldehyde carbon: 1. -
Substituent 1 (Position 4): Methoxy (
) replaces one ring hydrogen.[1] -
Substituent 2 (Position 3): (Diisopropylamino)methyl (
) replaces one ring hydrogen.
Final Stoichiometry:
-
Carbon: 6 (Ring) + 1 (Aldehyde) + 1 (Methoxy) + 1 (Linker) + 6 (Isopropyls) = 15
-
Hydrogen: 3 (Ring protons at 2,5,6) + 1 (Aldehyde) + 3 (Methoxy) + 2 (Linker) + 14 (Isopropyls) = 23
-
Nitrogen: 1
-
Oxygen: 1 (Aldehyde) + 1 (Methoxy) = 2
Formula:
Figure 1: Structural assembly of the target analyte, highlighting the fragmentation-prone benzylic linker.
Theoretical Mass Calculations
In analytical chemistry, distinguishing between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for Mass Spectrometry) is vital.
Constants and Isotopic Standards
Calculations are based on the standard atomic weights and isotopic abundances defined by IUPAC [1].[4]
| Element | Isotope | Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) |
| Carbon | 12.00000 | 12.011 | |
| Hydrogen | 1.00783 | 1.008 | |
| Nitrogen | 14.00307 | 14.007 | |
| Oxygen | 15.99491 | 15.999 |
Calculation Table
| Component | Count | Contribution to Exact Mass (Da) | Contribution to Avg MW ( g/mol ) |
| Carbon | 15 | ||
| Hydrogen | 23 | ||
| Nitrogen | 1 | ||
| Oxygen | 2 | ||
| TOTAL | 249.17298 | 249.354 |
Mass Spectrometry Target Ions
In Electrospray Ionization (ESI) in positive mode, the molecule is typically detected as the protonated species
-
Neutral Monoisotopic Mass (M): 249.1730 Da
-
Proton Mass (
): 1.00783 Da -
Target
( ): 250.1808
Experimental Protocol: HRMS Validation
Objective: To confirm the identity of
The "Self-Validating" Workflow
The presence of the tertiary amine makes this compound highly amenable to ESI(+) due to its high proton affinity [2]. The following protocol ensures data integrity through internal calibration.
Figure 2: HRMS acquisition workflow utilizing Lock Mass for real-time calibration.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol.
-
Dilute 1:100 with
Methanol:Water containing Formic Acid. -
Rationale: Formic acid ensures complete protonation of the basic nitrogen, maximizing the
signal intensity [3].
-
-
Instrument Parameters (Q-TOF/Orbitrap):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the benzylic amine).
-
Source Temp:
.
-
-
Data Acquisition:
-
Acquire in Continuum mode (not Centroid) to inspect peak shape.
-
Calibration: Use a LockSpray or internal calibrant (e.g., Leucine Enkephalin,
556.2771) to correct the mass axis in real-time.
-
-
Acceptance Criteria:
-
Mass Accuracy: Measured
must be within ppm of 250.1808. -
Isotopic Pattern: The
peak (Carbon-13 isotope) should appear at 251.1841 with an approximate relative intensity of ( carbons).
-
Fragmentation & Structural Confirmation[8]
While exact mass confirms the formula, fragmentation (MS/MS) confirms the structure. Benzylamines exhibit distinct fragmentation pathways [4].
Predicted MS/MS Spectrum
Upon Collision Induced Dissociation (CID), the following transitions validate the structure:
-
Loss of Isopropyl Groups:
-
Cleavage of the
bond in the isopropyl group is common. -
Loss of
(42 Da) Peak at 208.
-
-
Benzylic Cleavage (Alpha-Cleavage):
-
The bond between the benzylic carbon and the nitrogen is labile.
-
Loss of the diisopropylamine neutral fragment (
, 101 Da). -
Diagnostic Ion: Formation of the substituted tropylium ion or benzyl cation (
) at 149.06 .
-
-
Aldehyde Loss:
-
Secondary loss of
(28 Da) from the benzyl cation is possible, leading to 121.
-
Interpretation Logic
If the spectrum shows
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[5][6][7] Standard Atomic Weights of the Elements 2021. U.S. Geological Survey.[5] Link
-
Kebarle, P., & Verkerk, U. H. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Link
-
Cech, N. B., & Enke, C. G. (2001). Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals. Mass Spectrometry Reviews. Link
-
Harrison, A. G. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Journal of Mass Spectrometry. Link
Sources
- 1. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 3. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iupac.org [iupac.org]
- 5. Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological Survey [usgs.gov]
- 6. iupac.org [iupac.org]
- 7. Standard atomic weights of the elements 2021 (IUPAC Technical Report) [pubs.usgs.gov]
Methodological & Application
Application Note: Synthesis and Characterization of Novel Schiff Bases Utilizing 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. Schiff bases, defined by their characteristic azomethine (-C=N-) group, are a cornerstone in medicinal chemistry and materials science due to their broad spectrum of biological activities and versatile coordination chemistry.[1][2][3] The specific aldehyde precursor discussed herein incorporates a bulky, electron-donating diisopropylamino group and a methoxy group, structural motifs anticipated to modulate the lipophilicity, electronic properties, and ultimately, the pharmacological profile of the resulting imines. This guide details a robust and reproducible protocol using a standard condensation reaction, provides in-depth rationale for procedural choices, and outlines a full suite of analytical techniques for structural validation, ensuring a high degree of scientific integrity for researchers in drug discovery and organic synthesis.
Introduction and Scientific Context
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] This reaction is one of the most fundamental and versatile methods for forming a carbon-nitrogen double bond.[1] The resulting imine linkage is not merely a structural element but a key pharmacophore, with the lone pair of electrons on the sp²-hybridized nitrogen atom playing a critical role in biological interactions and metal ion coordination.[5][6] Consequently, Schiff bases and their metal complexes have demonstrated a remarkable array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[5][7][8]
The choice of the aldehyde precursor is a critical determinant of the final compound's properties. 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is a particularly interesting starting material for several reasons:
-
Methoxy Group (-OCH₃): This electron-donating group can enhance the biological activity of the resulting Schiff base and is a common feature in many pharmacologically active molecules.[5]
-
Diisopropylamino Group [-N(iPr)₂]: This bulky, lipophilic group can significantly increase the compound's solubility in nonpolar environments, potentially improving its ability to cross cellular membranes. Its steric hindrance may also influence the stereochemical outcome of subsequent reactions or interactions with biological targets.
This application note provides a self-validating framework for synthesizing and characterizing these promising compounds, empowering researchers to develop novel molecular entities for therapeutic evaluation.
Reaction Principle: The Mechanism of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by trace amounts of acid or base to facilitate the rate-limiting dehydration step.[9]
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).
-
Dehydration: The carbinolamine is then protonated (often by an acid catalyst), turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond of the imine.
To drive the equilibrium towards the product, the water formed as a byproduct is typically removed, often accomplished by carrying out the reaction under reflux in a solvent that can form an azeotrope with water.[9]
Caption: General mechanism of Schiff base formation.
Detailed Experimental Protocols
This section provides a standardized, adaptable protocol for the synthesis of a Schiff base from 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde and a generic primary amine (e.g., Aniline).
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde | Round-bottom flask (50 or 100 mL) |
| Primary Amine (e.g., Aniline) | Reflux condenser |
| Absolute Ethanol (Solvent) | Magnetic stirrer and stir bar |
| Glacial Acetic Acid (Catalyst, optional) | Heating mantle or oil bath |
| Ethyl Acetate (TLC Eluent) | Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| n-Hexane (TLC Eluent) | TLC developing chamber & UV lamp (254 nm) |
| Anhydrous Sodium Sulfate | Büchner funnel and vacuum flask |
| Recrystallization glassware | |
| Melting point apparatus |
Synthetic Procedure: A Step-by-Step Guide
The following protocol describes the synthesis using a 1:1 molar ratio of aldehyde to amine.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (e.g., 2.63 g, 10 mmol) in 30 mL of absolute ethanol. Add a magnetic stir bar.
-
Amine Addition: To the stirring solution, add the primary amine (e.g., Aniline, 0.93 g, 10 mmol) dropwise at room temperature.
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the dehydration step.[10]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.
-
Reaction Monitoring (Trustworthiness Check): Monitor the progress of the reaction using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent system). Spot the starting aldehyde, the amine, and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting aldehyde has been consumed and a new, distinct product spot has formed. This typically takes 2-4 hours.
-
Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice-water bath for 30 minutes to facilitate precipitation of the product.[10]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.[10]
-
Drying: Air-dry the crude product on the filter paper, then transfer it to a watch glass to dry completely. Determine the crude yield.
-
Purification via Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
Caption: Experimental workflow for Schiff base synthesis.
Structural Characterization and Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Schiff base.
Spectroscopic Analysis
The following table summarizes the key spectroscopic features expected for a successful synthesis.
| Technique | Observation | Rationale / Interpretation |
| FT-IR Spectroscopy | Disappearance of aldehyde C=O stretch (~1680-1700 cm⁻¹). Disappearance of amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch. | Confirms the condensation of the carbonyl and amine groups and the formation of the azomethine linkage. The C=N stretch typically appears in the 1600-1650 cm⁻¹ region.[6][11] |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet in the δ 8.0-9.0 ppm region. | This signal is indicative of the azomethine proton (-CH=N-), providing definitive evidence of Schiff base formation.[11][12] Other signals should correspond to the aromatic, methoxy, and diisopropylamino protons. |
| ¹³C NMR Spectroscopy | Appearance of a signal in the δ 158-165 ppm region. | This chemical shift corresponds to the carbon atom of the azomethine group (C=N).[6][11] |
| Mass Spectrometry | Observation of a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product. | Confirms that the target molecule has been formed with the correct molecular formula.[13] |
Physical Properties
-
Melting Point: A sharp and uncorrected melting point should be determined. A narrow melting range is a strong indicator of high purity.[10]
-
Appearance: The purified product is typically a crystalline solid. The color will vary depending on the specific primary amine used.
Concluding Remarks and Future Applications
The protocol outlined in this document provides a reliable and scientifically rigorous method for the synthesis of novel Schiff bases from 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. The incorporation of in-process monitoring via TLC and comprehensive post-synthesis characterization ensures the trustworthiness of the results.
These synthesized compounds serve as valuable scaffolds for further investigation. Their inherent biological potential makes them prime candidates for antimicrobial, anticancer, and anti-inflammatory screening programs.[1][7] Furthermore, the azomethine nitrogen provides a coordination site for the synthesis of novel metal complexes, which can exhibit enhanced catalytic activity or unique material properties.[2][14][15] Researchers are encouraged to use this guide as a foundational methodology for exploring the vast chemical and therapeutic landscape offered by this class of compounds.
References
- Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023).
- Synthesis, Characterization and Biological Activities of Schiff Bases Derived from 2-Aminophenol and Substituted Benzaldehydes and their Metal Complexes.
- Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review.
- Synthesis of Schiff bases and their derivatives under condensation and reflux conditions.
- Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023).Taylor & Francis Online.
- Exploring the Versatility: Applications of Schiff Base Complexes in Catalysis, Medicine, and M
- Biological applications of Schiff bases: An overview.GSC Online Press.
- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine.Arabian Journal of Chemistry.
- Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes.Semantic Scholar.
- SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH O-PHENYLENEDIAMINE AND1,3-DIAMINOPROPANE AND THEIR Ni(II), Cu(II), Zn(II) AND Co(II) COMPLEXES.Core.ac.uk.
- Comparative Study for Synthesis of Schiff Base Ligand.Semantic Scholar.
- Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands.PubMed Central.
- Synthesis and Spectroscopic Studies of New Schiff Bases.PubMed Central.
- Schiff Base Synthesis Experiment.IONiC VIPEr.
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.PubMed Central.
- Preparation and Characterization of Some Schiff Base Compounds.DergiPark.
- Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction r
- Application Notes & Protocols: A Guide to Schiff Base Condens
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- Mass spectra of the Schiff base.
- Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde.Oriental Journal of Chemistry.
- Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).
- SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR.Malaysian Journal of Analytical Sciences.
-
Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1][5]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences.
- Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde.PubMed Central.
- Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline.Der Pharma Chemica.
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.PubMed Central.
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- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. erpublications.com [erpublications.com]
- 6. ukm.my [ukm.my]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ionicviper.org [ionicviper.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
Application Note: Strategic Grignard Addition to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Executive Summary
This Application Note details the optimization of Grignard additions to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (referred to herein as Substrate-A ). This substrate presents a unique "push-pull" challenge in synthesis: the electron-rich 4-methoxy group deactivates the electrophilic aldehyde, while the basic 3-aminomethyl arm creates solubility issues and interferes with magnesium coordination.
Standard protocols often fail due to:
-
Incomplete Conversion: Caused by the formation of insoluble magnesium-amine aggregates.
-
Product Loss during Workup: The basic amine product partitions into the aqueous phase during standard acidic quenches.
-
Emulsion Formation: The amphiphilic nature of the amino-alcohol product stabilizes magnesium hydroxide emulsions.
This guide provides a self-validating protocol utilizing THF/LiCl additives for reaction homogeneity and a Rochelle’s Salt (Potassium Sodium Tartrate) workup to ensure high recovery and purity.
Mechanistic Analysis & Chemical Strategy
The Substrate Architecture
Substrate-A contains three critical features influencing reactivity:
-
Aldehyde (C1): The electrophilic target.
-
Methoxy Group (C4): An Electron Donating Group (EDG) para to the aldehyde. Through resonance (+M effect), it reduces the electrophilicity of the carbonyl carbon, requiring a more reactive Grignard species or higher temperatures.
-
Diisopropylaminomethyl Group (C3): A bulky, Lewis-basic handle. The nitrogen lone pair can coordinate with the Grignard reagent (
), forming a stable chelate that may precipitate out of non-polar solvents (like diethyl ether), stalling the reaction.
The "Aggregate Trap"
In standard diethyl ether (
The Solution: Use Tetrahydrofuran (THF) as the primary solvent. THF is a stronger Lewis base than
Reaction Pathway Visualization
Figure 1: Mechanistic pathway comparing the aggregation failure mode (Red) vs. the optimized THF/LiCl pathway (Green).
Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Diethyl Ether ( | Anhydrous THF | THF solubilizes the Mg-amine complex; higher boiling point allows thermal activation if needed. |
| Stoichiometry | 1.1 - 1.2 equiv. | 1.5 - 2.0 equiv. | Excess Grignard acts as a "sacrificial base" for any adventitious moisture and ensures full conversion despite N-coordination. |
| Additives | None | LiCl (0.5 equiv) | Breaks oligomeric Mg species; increases reaction rate (Knochel acceleration). |
| Temperature | 0°C | 0°C | The electron-rich aldehyde is sluggish. Gentle heating ensures completion after initial addition. |
| Quench | HCl / | Sat. Rochelle's Salt | CRITICAL: Avoids protonating the amine product; prevents emulsion formation. |
Master Protocol: Grignard Addition to Substrate-A[1]
Safety Note: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried and cooled under Argon/Nitrogen.
Phase 1: Preparation
-
Glassware: Flame-dry a 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble under positive
pressure.[1] -
Substrate Solution: Dissolve Substrate-A (1.0 equiv) in anhydrous THF (Concentration: 0.3 M).
-
Optional: Add anhydrous LiCl (0.5 equiv) to this solution and stir for 10 mins to pre-complex the amine.
-
Phase 2: Reaction[3]
-
Cooling: Cool the substrate solution to 0°C (Ice/Water bath).
-
Addition: Charge the addition funnel with the Grignard reagent (1.5 to 2.0 equiv). Add dropwise over 30 minutes.
-
Observation: The solution may turn yellow/orange. A transient precipitate may form and redissolve.
-
-
Activation: Remove the ice bath. Allow the reaction to warm to Room Temperature (RT).
-
Monitoring: Monitor by TLC or HPLC after 1 hour.
-
Checkpoint: If >10% starting material remains, heat to 40°C for 1 hour. The electron-rich aldehyde is less reactive than typical benzaldehydes.
-
Phase 3: The "Rochelle" Workup (Essential)
Standard acid workups will protonate the amine, trapping your product in the water layer.
-
Quench: Cool reaction back to 0°C. Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) (Vol = 2x reaction volume).
-
Digestion: Vigorously stir the biphasic mixture at RT for 30–60 minutes.
-
Visual Cue: The cloudy/emulsified mixture will separate into two clear layers (Organic = Clear/Yellow; Aqueous = Clear/Colorless). The tartrate chelates the magnesium, breaking the emulsion.
-
-
Extraction: Separate layers. Extract the aqueous phase 2x with Ethyl Acetate (EtOAc) or DCM.
-
Note: Do not wash with HCl.
-
-
Drying: Combine organic layers, wash with Brine, dry over
, and concentrate.
Workup Logic & Troubleshooting
The most common failure point for amino-benzaldehydes is the workup. Below is the decision logic for ensuring product recovery.
Figure 2: Decision matrix for workup selection. Rochelle's Salt is the only path that guarantees both phase separation and product neutrality.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Reaction solidifies/gums up | Mg-Amine coordination in non-polar solvent. | Switch solvent to THF; add 0.5 eq LiCl. |
| Low Conversion (<50%) | Electron-rich aldehyde deactivation. | Increase Temp to 40°C; Increase Grignard to 2.0 eq. |
| Product missing after column | Amine sticking to Silica. | Pre-treat silica column with 1% Triethylamine ( |
| Emulsion during extraction | Insoluble | Add more Rochelle's salt solution and stir longer (up to 2 hours). |
References
-
Knochel, P., et al. (2004). Functionalized Grignard Reagents via a New Magnesium-Halogen Exchange. Angewandte Chemie International Edition. Describes the "Turbo-Grignard" effect (LiCl additives) for enhanced solubility and reactivity. Link
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics. Comprehensive review of Grignard mechanisms, including Schlenk equilibrium and solvent effects. Link
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Specific reference to Potassium Sodium Tartrate for breaking emulsions in aluminum/magnesium hydride reductions and Grignard reactions).
- Application Note:Work-up of Grignard Reactions Containing Basic Amines.
Sources
Technical Guide: Solvent Engineering for Coupling Chemistries of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
This Application Note is designed for medicinal chemists and process development scientists working with 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (referred to herein as Compound A ).
The guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent engineering, focusing on the molecule's unique "push-pull" electronic structure and solubility profile.
Part 1: Molecular Profile & Solubility Thermodynamics
To select the correct solvent, one must first understand the solute. Compound A presents a specific set of challenges defined by its dual functionality:
-
The Electrophile (Aldehyde @ C1): The 4-methoxy group (electron-donating) stabilizes the carbonyl, making it less electrophilic than unsubstituted benzaldehyde. This means imine formation (the first step in reductive amination) is the rate-determining step and often requires acid catalysis or water removal.
-
The Base (Diisopropylamino @ C3): The bulky tertiary amine (
) creates a "solubility switch."-
Neutral State (Free Base): Highly lipophilic. Soluble in DCM, Toluene, 2-MeTHF, EtOAc. Poorly soluble in water.
-
Protonated State (Salt): Highly hydrophilic. Soluble in Water, Methanol. Insoluble in non-polar ethers/hydrocarbons.
-
Critical Insight: In coupling reactions utilizing acidic catalysts (e.g., Acetic Acid in reductive amination), the C3-amine will protonate before the imine forms. This can precipitate the substrate out of non-polar solvents (like Toluene), halting the reaction. Solvent selection must maintain the solubility of the protonated intermediate.
Table 1: Solubility & Reactivity Matrix
| Solvent Class | Solubility (Free Base) | Solubility (Protonated) | Suitability for Reductive Amination | Suitability for Condensation (Knoevenagel) |
| Chlorinated (DCM, DCE) | Excellent | Moderate (Ion-pairing) | High (Standard for STAB protocols) | Low (Boiling point too low for water removal) |
| Ethers (THF, 2-MeTHF) | Excellent | Good (if wet/acidic) | High (Green alternative to DCE) | Moderate |
| Alcohols (MeOH, TFE) | Good | Excellent | Medium (Competes with borohydrides; TFE activates aldehyde) | High (Standard for base-catalyzed coupling) |
| Aromatics (Toluene) | Excellent | Poor (Oiling out risk) | Low (Unless Dean-Stark used) | High (Azeotropic water removal) |
Part 2: Solvent Screening for Key Coupling Classes
Scenario A: Reductive Amination (C-N Coupling)
Target: Synthesis of secondary/tertiary amines for SAR exploration.
The Challenge: The electron-rich nature of the aldehyde slows down imine formation. Standard protocols (DCM + STAB) often stall. The Solution: Use 2,2,2-Trifluoroethanol (TFE) or DCE with controlled acid stoichiometry.
-
Why TFE? TFE is a strong hydrogen-bond donor. It activates the carbonyl oxygen via H-bonding, making the aldehyde more susceptible to nucleophilic attack by the amine, without requiring strong Brønsted acids that would fully protonate the coupling amine.
-
Why DCE? 1,2-Dichloroethane allows for higher temperatures than DCM, pushing the equilibrium. It also dissolves the intermediate ammonium salts effectively.
Scenario B: Knoevenagel Condensation (C-C Coupling)
Target: Synthesis of cinnamic acid derivatives or heterocycles (e.g., for PPAR agonists).
The Challenge: Reversibility. Water generated during the reaction hydrolyzes the product back to the starting material. The Solution: Toluene or Benzene (if permitted) with a Dean-Stark trap.
-
Mechanism: The basic tail of Compound A can actually act as an internal base catalyst to deprotonate the active methylene compound (e.g., malonic acid), potentially reducing the need for external piperidine. Toluene ensures that the water byproduct is physically removed, driving the reaction to completion.
Part 3: Optimized Protocols
Protocol 1: High-Efficiency Reductive Amination
Context: Coupling Compound A with a secondary amine (e.g., Morpholine) using Sodium Triacetoxyborohydride (STAB).
Reagents:
-
Compound A (1.0 equiv)[1]
-
Amine Partner (1.1 equiv)
-
STAB (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Preferred over DCE for green compliance and ease of workup).
Step-by-Step:
-
Imine Formation: Dissolve Compound A and the Amine Partner in 2-MeTHF (0.2 M concentration).
-
Acid Activation: Add AcOH. Note: The first equivalent neutralizes the diisopropylamino group. The second equivalent catalyzes the imine formation.
-
Check Solubility: Ensure the solution remains clear. If "oiling out" occurs, add a co-solvent (Methanol, 10% v/v) to resolubilize the salt.
-
Reduction: Add STAB in one portion. Stir at Room Temperature for 4–16 hours.
-
Quench: Add aqueous saturated NaHCO3.
-
Workup (The "Self-Validating" Step):
Protocol 2: "Internal Base" Knoevenagel Condensation
Context: Coupling Compound A with Thiazolidine-2,4-dione (TZD).
Reagents:
-
Compound A (1.0 equiv)[1]
-
TZD (1.0 equiv)
-
Catalytic Piperidine (0.1 equiv) (Optional - often not needed due to Compound A's basicity)
-
Benzoic Acid (0.1 equiv)
-
Solvent: Toluene.
Step-by-Step:
-
Setup: Charge Compound A, TZD, and Benzoic Acid into a flask equipped with a Dean-Stark trap and reflux condenser.
-
Solvent: Add Toluene (0.5 M).
-
Reflux: Heat to reflux (110°C). Monitor water collection in the trap.
-
Completion: Reaction is usually complete when water evolution ceases (2–6 hours).
-
Isolation: Cool to room temperature. The product often precipitates directly from Toluene due to the polarity change. Filter and wash with cold ethanol.
Part 4: Visualizing the Decision Process
The following diagram illustrates the logical flow for solvent and reagent selection based on the desired coupling pathway.
Caption: Decision tree for solvent and reagent selection based on the specific coupling modality required for Compound A.
Part 5: References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Watson, A. J. A., et al. (2013).[5] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry. Link
-
Popowycz, F., et al. (2022). "Synthesis of 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione." Molbank.[6] Link
-
Bégué, J. P., et al. (2004). "2,2,2-Trifluoroethanol: A Unique Solvent for Organic Synthesis." Synlett. Link
Sources
- 1. Three-Component Coupling Reactions of Arynes for the Synthesis of Benzofurans and Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]
- 3. prepchem.com [prepchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione [mdpi.com]
Procedures for aldehyde protection of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Application Note & Protocol Guide
Topic: Procedures for Aldehyde Protection of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Strategic Protection of a Multifunctional Benzaldehyde Derivative
The selective protection of functional groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations by temporarily masking a reactive site.[1][2] This guide provides a detailed examination of robust and field-proven protocols for the protection of the aldehyde functionality in 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. This substrate presents a unique challenge due to the presence of a basic tertiary amine, which can interfere with standard acid-catalyzed protection procedures.
The choice of a protecting group is a critical strategic decision that must consider the stability of the group to subsequent reaction conditions and the ability to remove it selectively without affecting other parts of the molecule—a concept known as orthogonality.[1][3][4][5] For aldehydes, the most common and reliable protecting groups are cyclic acetals and dithioacetals, which offer distinct advantages in terms of stability and deprotection pathways.[6][7][8]
This document details two primary strategies:
-
Cyclic Acetal Protection (1,3-Dioxolane): A classic and widely used method, offering stability to basic and nucleophilic reagents.[8][9][10]
-
Cyclic Dithioacetal Protection (1,3-Dithiane): A highly robust alternative, stable under both acidic and basic conditions, providing an orthogonal deprotection strategy.[11][12][13]
We will explore the causality behind the procedural choices, provide step-by-step protocols, and offer a comparative analysis to guide the researcher in selecting the optimal method for their specific synthetic route.
Strategy 1: Cyclic Acetal Protection via 1,3-Dioxolane Formation
The formation of a cyclic acetal is an equilibrium-driven process, typically catalyzed by acid, that converts the aldehyde into a 1,3-dioxolane ring using ethylene glycol.[14][15] The primary challenge with the target substrate is the presence of the diisopropylamino group, a Lewis base that can be protonated by the acid catalyst. This can potentially hinder the reaction by reducing the catalyst's efficacy. Therefore, the choice of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
Acetals are exceptionally stable in neutral to strongly basic environments but are readily cleaved by aqueous acid, allowing for straightforward deprotection.[8][9][16]
Workflow for Acetal Protection and Deprotection
Caption: Workflow for 1,3-Dioxolane Protection and Deprotection.
Experimental Protocol 1A: Protection as a 1,3-Dioxolane
Materials:
-
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde.
-
Add anhydrous toluene to create a ~0.5 M solution.
-
Add ethylene glycol (1.2 equivalents) and p-TsOH·H₂O (0.05 equivalents).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Protocol 1B: Deprotection of the 1,3-Dioxolane
Materials:
-
Protected 1,3-dioxolane derivative (1.0 eq)
-
Acetone and Water (e.g., 9:1 v/v)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)
Procedure:
-
Dissolve the 1,3-dioxolane protected aldehyde in a mixture of acetone and water (9:1 v/v).[17]
-
Add a catalytic amount of p-TsOH·H₂O.
-
Stir the mixture at room temperature. Monitor the reaction by TLC for the reappearance of the aldehyde. Gentle heating (40-50 °C) can be applied to accelerate the process.
-
Upon completion, neutralize the acid by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.
Strategy 2: Cyclic Dithioacetal Protection via 1,3-Dithiane Formation
For synthetic routes that involve acidic conditions, the acetal protecting group is unsuitable. In these cases, a 1,3-dithiane is an excellent alternative. Dithioacetals are highly stable to both acidic and basic conditions.[11][13] Their formation from an aldehyde and 1,3-propanedithiol is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[18][19]
Deprotection requires specific reagents that are orthogonal to standard acid/base chemistry, most commonly involving oxidative methods or soft metal salts that have a high affinity for sulfur.[11][16] This orthogonality is a significant advantage in complex syntheses.[3][4]
Workflow for Dithioacetal Protection and Deprotection
Caption: Workflow for 1,3-Dithiane Protection and Deprotection.
Experimental Protocol 2A: Protection as a 1,3-Dithiane
Materials:
-
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add 1,3-propanedithiol (1.1 equivalents) to the solution.
-
Slowly add BF₃·OEt₂ (1.2 equivalents) dropwise via syringe. The Lewis acid will likely complex with the basic amine; hence a stoichiometric amount is often required.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2B: Oxidative Deprotection of the 1,3-Dithiane
Materials:
-
Protected 1,3-dithiane derivative (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 eq)
-
Acetonitrile (MeCN) and Water (e.g., 9:1 v/v)
Procedure:
-
Dissolve the 1,3-dithiane in a mixture of acetonitrile and water (9:1 v/v).[20]
-
Add DDQ (1.5 equivalents) to the solution. The mixture may develop a dark color.
-
Stir at room temperature and monitor the reaction by TLC for the formation of the aldehyde. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the solution sequentially with saturated aqueous NaHCO₃, saturated aqueous sodium sulfite (Na₂SO₃) to remove DDQ byproducts, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography if necessary.
Comparative Summary of Protection Strategies
| Feature | Cyclic Acetal (1,3-Dioxolane) | Cyclic Dithioacetal (1,3-Dithiane) |
| Protection Reagents | Ethylene glycol, p-TsOH | 1,3-Propanedithiol, BF₃·OEt₂ |
| Stability | Stable to bases, nucleophiles, reducing agents.[6][8] | Stable to acids, bases, nucleophiles, and most reducing agents.[11][13] |
| Lability | Labile to aqueous acid.[9][16] | Very stable; requires specific reagents for cleavage. |
| Deprotection Conditions | Mild aqueous acid (e.g., HCl, p-TsOH).[8][17] | Oxidative (DDQ, NBS) or heavy metal salts (HgCl₂, AgNO₃).[16][20] |
| Key Advantage | Easy and common procedure; mild deprotection. | High stability and orthogonal deprotection pathway. |
| Key Consideration | Not suitable for subsequent acidic reaction steps. | Reagents for protection/deprotection can be harsh or toxic. |
References
- Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic-Chemistry.org.
- Wikipedia. (2024). Protecting group. Wikipedia.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Tajbakhsh, M., et al. (2005).
- Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry, 4(2), 209-214.
- Popik, V. V., & Lukin, O. (2002). An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. The Journal of Organic Chemistry, 67(19), 6545-6554.
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
- ChemRxiv. (2019).
- Kocienski, P. J. (1994). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. Thieme.
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk.
- ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and....
- Benchchem. (n.d.). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. Benchchem.
- ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes....
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis.
- Tanemura, K., et al. (2004). Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Journal of the Chemical Society, Perkin Transactions 1, 366-370.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Myers, A. (n.d.). Protecting Groups. Harvard University.
- JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Journal of Visualized Experiments.
- ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?.
- YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry.
- Liu, W.-B., & Li, C.-J. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- ACS Spring 2023. (2023). Study of formylation reactions with 1,3-dithiane-based agents.
- SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane. SynArchive.
- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments.
- ResearchGate. (2025). Mild and Efficient Chemoselective Protection of Aldehydes as Dithioacetals Employing N-Bromosuccinimide.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Protective Groups [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. asianpubs.org [asianpubs.org]
- 12. youtube.com [youtube.com]
- 13. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. total-synthesis.com [total-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. synarchive.com [synarchive.com]
- 19. researchgate.net [researchgate.net]
- 20. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Microwave-assisted synthesis using 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Application Note: Microwave-Assisted Synthesis Using 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Executive Summary
This guide details the microwave-assisted utilization of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (referred to herein as Substrate-A ), a specialized pharmacophore building block. While the aldehyde functionality allows for classic scaffold elaboration, the bulky, basic (diisopropylamino)methyl side chain introduces unique steric and electronic considerations.
Traditional thermal heating of this substrate often leads to prolonged reaction times due to steric shielding or side reactions involving the tertiary amine (e.g., N-oxide formation or retro-Mannich degradation). Microwave (MW) irradiation offers a superior alternative by overcoming activation barriers through dielectric heating, significantly reducing reaction times from hours to minutes while preserving the integrity of the amine "tail."
Key Applications Covered:
-
Knoevenagel Condensation: Rapid synthesis of bioactive styrenes.
-
Reductive Amination: High-throughput library generation.
-
Heterocycle Formation: Benzimidazole synthesis.
Chemical Profile & Reactivity Analysis
| Feature | Property | Synthetic Implication |
| Core Structure | 4-Methoxybenzaldehyde | Moderate electrophilicity (deactivated by 4-OMe). Requires activation energy (heat/catalyst). |
| 3-Substituent | (Diisopropylamino)methyl | Steric: Bulky group at meta position; minimal direct hindrance to C=O, but affects rotational freedom. Electronic: Tertiary amine acts as an internal base ( |
| MW Susceptibility | High (Polar Functional Groups) | The aldehyde and amine dipoles couple efficiently with the electromagnetic field, ensuring rapid internal heating. |
Application I: Knoevenagel Condensation
Context: This is the primary reaction for linking Substrate-A to active methylene compounds (e.g., malononitrile, barbituric acid) to create "push-pull" chromophores or drug intermediates.
Expert Insight: Under thermal conditions, the 4-methoxy group reduces the electrophilicity of the aldehyde, requiring strong bases (piperidine) and long reflux times. In MW synthesis, the substrate's own tertiary amine can act as a co-catalyst, often eliminating the need for external bases.
Protocol: Catalyst-Free Vinyl Nitrile Synthesis
-
Reaction: Substrate-A + Malononitrile
Benzylidenemalononitrile -
Scale: 1.0 mmol
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Substrate-A (249 mg, 1.0 mmol) and Malononitrile (66 mg, 1.0 mmol) in Ethanol (2.0 mL).
-
Homogenization: Vortex for 30 seconds. Note: The solution should be clear; the tertiary amine improves solubility in alcohols.
-
Irradiation (Constant Temperature Mode):
-
Temperature: 100 °C
-
Hold Time: 5 minutes
-
Power Max: 150 W (Dynamic)
-
Stirring: High
-
-
Workup: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling.
Self-Validation:
-
TLC Monitoring: Disappearance of the aldehyde spot (
in 20% EtOAc/Hex) and appearance of a bright fluorescent spot (conjugated system). -
Yield Expectation: >90% isolated yield.
Application II: Reductive Amination (Library Synthesis)
Context: Attaching the 3-[(diisopropylamino)methyl]-4-methoxybenzyl moiety to various primary amines is a common strategy to improve the lipophilicity and receptor binding of lead compounds.
Expert Insight: The bulky diisopropyl group does not hinder imine formation significantly as it is meta to the aldehyde. However, water removal is critical. MW irradiation drives the equilibrium toward the imine (Schiff base) rapidly, even in wet solvents, due to the "superheating" effect of water.
Protocol: One-Pot MW-Assisted Reductive Amination
-
Reaction: Substrate-A + Primary Amine
Imine Secondary Amine
Step-by-Step Methodology:
-
Imine Formation (Step 1):
-
Combine Substrate-A (1.0 mmol) and Primary Amine (1.05 mmol) in Methanol (3 mL) in a MW vial.
-
Add anhydrous
(100 mg) or 4Å molecular sieves (optional but recommended). -
MW Conditions: 80 °C for 10 minutes (Closed vessel).
-
-
Reduction (Step 2):
-
Open the vial (Caution: release pressure). Filter off sieves if used.
-
Cool to 0 °C.
-
Add Sodium Borohydride (
) (1.5 mmol) slowly. -
Stir at room temperature for 30 minutes (Thermal, no MW required for this step).
-
-
Workup: Quench with saturated
, extract with DCM, and dry over .
Visualization: Mechanistic Workflows
Diagram 1: Reaction Logic & Pathway
This diagram illustrates the parallel pathways available and the decision logic for selecting the MW protocol.
Caption: Decision matrix for MW-assisted transformations of Substrate-A.
Diagram 2: The "Internal Base" Mechanism
This diagram visualizes how the tertiary amine side chain facilitates the Knoevenagel condensation, reducing the need for external catalysts.
Caption: Mechanistic role of the pendant tertiary amine and MW irradiation in accelerating condensation.
Troubleshooting & Expert Tips
-
Issue: Low Yield in Reductive Amination.
-
Cause: Incomplete imine formation before reduction.
-
Solution: Increase MW time to 20 mins or add a Lewis Acid catalyst like
(10 mol%) during the MW step.
-
-
Issue: Degradation/Darkening.
-
Cause: The benzylic amine is sensitive to oxidation at high temperatures (>140 °C).
-
Solution: Keep MW temperature below 120 °C. Purge the vial with Nitrogen/Argon before capping.
-
-
Solvent Selection:
-
Ethanol: Best for green chemistry and precipitating products.
-
Acetonitrile: Use if reactants are not soluble in alcohols.
-
Avoid: Chlorinated solvents (DCM/Chloroform) in closed MW vessels due to high pressure buildup.
-
References
-
Knoevenagel Condensation Overview
- Title: Microwave-Assisted Knoevenagel Condens
- Source:Organic Chemistry Intern
-
URL:[Link]
-
Microwave Effects on Aldehydes
- Title: Microwave-Assisted Synthesis of Schiff Bases of 4-Methoxybenzaldehyde.
- Source:Journal of Chemistry, 2013.
-
URL:[Link]
-
Similar Substrate Reactivity (Diisopropylamino-alkyl derivatives)
-
General MW Reductive Amination
- Title: Microwave-Assisted Reductive Amin
- Source:Synthetic Communic
-
URL:[Link]
Sources
- 1. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A kind of environment-friendly synthetic method of p-methoxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Purification methods for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde from crude mixtures
Technical Support Center: Purification of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. This Mannich base, a valuable intermediate, often presents unique purification challenges due to its tertiary amine functionality and potential for side-product formation. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges, ensuring the isolation of a high-purity final product. Our approach is grounded in fundamental chemical principles and validated by established laboratory techniques.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each procedural choice.
Question 1: My initial workup yields an impure oil or solid with multiple spots on TLC. How can I perform an effective initial purification?
Answer: A highly effective and selective first step for purifying this specific compound is an acid-base extraction. This technique leverages the basicity of the diisopropylamino group, a feature your starting materials and many potential side-products lack.
-
Scientific Rationale: The tertiary amine group is basic and will be protonated in the presence of an acid (like dilute HCl) to form a water-soluble ammonium salt. Neutral organic impurities, such as unreacted 4-methoxybenzaldehyde or non-basic side products, will remain in the organic phase and can be separated. Subsequent neutralization of the aqueous layer with a base (like NaOH) will deprotonate the ammonium salt, causing the purified amine product to precipitate or be extracted back into an organic solvent.[1]
-
Recommended Protocol:
-
Dissolve your crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The target compound will move to the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities and can be discarded (after confirming by TLC that no product remains).
-
Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH solution until the pH is basic (pH > 9). The product should precipitate as a solid or oil.
-
Extract the product back into an organic solvent (e.g., DCM), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. This material is now significantly purer and ready for final polishing if needed.
-
Question 2: I am attempting column chromatography, but my compound is streaking on the silica gel plate/column, leading to poor separation.
Answer: Streaking of amines on silica gel is a classic problem caused by the interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica.[2] This interaction leads to strong, non-specific binding and poor elution.
-
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. This is most commonly achieved by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent system.
-
Practical Implementation:
-
For a typical hexane/ethyl acetate eluent system, add 0.5-1% triethylamine to the mobile phase mixture.
-
For instance, if your eluent is 70:30 Hexane:EtOAc, a 100 mL batch would be prepared with 70 mL Hexane, 30 mL EtOAc, and 1 mL of Et₃N.
-
Always perform a preliminary TLC analysis using the base-modified eluent to confirm that the streaking is resolved and to determine the optimal solvent ratio for separation before committing to a large-scale column.[3]
-
Question 3: My product "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when a solid melts in the hot solvent before it fully dissolves or when the solution becomes supersaturated at a temperature that is above the melting point of your compound. This is often exacerbated by residual impurities that depress the melting point.
-
Causality & Solutions:
-
Insufficient Solvent: You may not be using enough hot solvent to fully dissolve the compound, causing it to melt into an oil. Solution: Gradually add more hot solvent until the oil completely dissolves.[4]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high. Solution: Switch to a solvent or solvent system with a lower boiling point.
-
Cooling Too Rapidly: Rapid cooling can cause the solution to become supersaturated quickly, leading to oil formation instead of ordered crystal growth. Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5]
-
Use a Solvent/Anti-Solvent System: This is often the most robust solution. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "bad" or "anti-solvent" (in which it is poorly soluble, but is miscible with the good solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Add another drop or two of the good solvent to clarify, then allow it to cool slowly.[6][7] A common pair for compounds like this is ethanol (good solvent) and water (anti-solvent).
-
Question 4: My recovery yield after recrystallization is very low.
Answer: Low yield is a frequent issue in recrystallization and can typically be traced to a few key procedural errors. A recovery of 70-80% is considered good; significant losses below this warrant troubleshooting.[7]
-
Common Causes & Preventative Measures:
-
Using Excessive Solvent: The most common error is adding too much solvent, which keeps a significant portion of your product dissolved even when the solution is cold. Solution: Use the minimum amount of boiling solvent necessary to just dissolve the solid.[4][6]
-
Premature Crystallization: If the solution cools and crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost. Solution: Use a pre-heated funnel and flask for the filtration and add a small excess of hot solvent before filtering.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the mother liquor. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Discarding the Mother Liquor Prematurely: The filtrate (mother liquor) still contains dissolved product. Solution: You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling to induce further crystallization.[7] Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-around purification method for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde?
For general reliability and effectiveness across a wide range of potential impurities, flash column chromatography on silica gel is the recommended method.[2][3] It provides high resolving power and can separate the target compound from both more polar and less polar impurities in a single operation. For optimal results, it should be used after a preliminary acid-base extraction, and the eluent should be modified with a small amount of base (e.g., 1% triethylamine) to ensure sharp, well-defined bands.
Q2: How do I choose the best solvent system for column chromatography?
The process begins with Thin Layer Chromatography (TLC).[3] Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarity. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Goal: Find a solvent ratio that gives your product an Rf (retention factor) value of approximately 0.25-0.35. This Rf provides a good balance, ensuring the compound moves off the column in a reasonable volume of solvent without eluting too quickly and co-eluting with non-polar impurities.
-
Starting Ratios to Screen (Hexane:Ethyl Acetate): 9:1, 4:1, 2:1, 1:1.
-
Remember to add ~1% triethylamine to your screening solvents to prevent streaking.
Table 1: Example Solvent Systems for Benzaldehyde Derivatives
| Solvent System (v/v) | Compound Type | Reference |
| Hexane-Ethyl Acetate (Gradient) | Substituted Benzoic Acid | [8] |
| Dichloromethane (DCM) | 3-hydroxy-4-methylbenzaldehyde | [8] |
| 1.5% Ethyl Acetate in DCM | 3-methoxy-4-(methoxymethoxy)benzaldehyde | [9] |
| Methanol in Chloroform (Gradient) | Nucleic Acid Chemistry | [3] |
This table provides starting points based on published purifications of similar molecules. The optimal system for your specific compound must be determined experimentally via TLC.
Q3: The purified compound is a pale yellow oil, but the literature suggests it should be a solid. What does this mean?
An oil-like consistency in a compound expected to be a solid is a strong indicator that impurities are still present. These impurities disrupt the crystal lattice formation and cause melting point depression. The recommended course of action is to re-purify the material, with flash column chromatography being the most suitable technique to remove the persistent impurities.
Q4: What are the best practices for storing the purified 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde?
Aldehydes as a class of compounds are susceptible to oxidation by atmospheric oxygen, which converts the aldehyde group (-CHO) to a carboxylic acid (-COOH).[10] To ensure long-term stability:
-
Store the compound in a tightly sealed vial to minimize contact with air.
-
For extended storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.
-
Keep the container in a cool, dark place, such as a refrigerator or freezer, to slow the rate of any potential degradation.
Visualized Workflow & Protocols
Decision-Making Flowchart for Purification
This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a pure product.
Sources
- 1. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. LabXchange [labxchange.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
- 8. 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]
- 9. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low reactivity of sterically hindered benzaldehydes
Ticket Subject: Troubleshooting Low Reactivity in Sterically Hindered Benzaldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Diagnostic Overview: The "Cone of Protection"
You are likely encountering issues with 2,6-disubstituted benzaldehydes (e.g., Mesitaldehyde, 2,4,6-trimethylbenzaldehyde) or similar congeners.
The Root Cause: The primary failure mode is not electronic, but geometric. The ortho-substituents create a "Cone of Protection" that blocks the Bürgi-Dunitz trajectory (107° angle) required for nucleophilic attack. Standard reagents (Grignards, weak amine bases) cannot penetrate this steric wall, leading to:
-
No Reaction: Reagent bounces off.
-
Side Reactions: Grignards act as bases (deprotonation) or reducing agents (via
-hydride transfer) rather than nucleophiles. -
Reversibility: In condensation reactions, the equilibrium heavily favors the starting materials due to the relief of steric strain.
Diagnostic Decision Matrix
Use this flowchart to identify the correct protocol for your specific transformation.
Figure 1: Decision matrix for selecting the appropriate activation strategy based on reaction class.
Troubleshooting Modules
Module A: Condensation Reactions (Knoevenagel/Aldol)
The Issue: Weak bases (piperidine, NaOH) cannot generate an enolate nucleophilic enough to overcome the steric repulsion of the aldehyde, or they fail to drive the dehydration step.
The Solution: Lehnert’s Reagent (TiCl
Comparative Performance Data
| Reagent System | Substrate | Yield (%) | Notes |
| Piperidine / EtOH | Mesitaldehyde | < 5% | No reaction after 48h |
| TiCl | Mesitaldehyde | 85-92% | Complete in < 2h |
| Boric Acid / xylene | Mesitaldehyde | 40-50% | Requires azeotropic reflux |
Protocol: TiCl
-Mediated Condensation
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Solvent: Add anhydrous THF (10 mL/mmol substrate).
-
Reagents: Add TiCl
(2.0 equiv) dropwise at 0°C (Yellow precipitate forms). -
Addition: Add the aldehyde (1.0 equiv) and active methylene compound (1.0 equiv).
-
Base: Add Pyridine (4.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Quench: Pour into dilute HCl/ice mix. Extract with EtOAc.
Critical Note: TiCl
fumes heavily. Ensure the syringe is dry. The reaction often turns deep red/brown, which is normal.
Module B: Nucleophilic Addition (Grignard vs. Lithium)
The Issue: Grignard reagents (
The Solution: Organolithiums or Luche Conditions
-
Organolithiums: Smaller ionic radius and higher reactivity allow them to penetrate the steric shield where Magnesium reagents fail.
-
Luche Activation: If reduction is the goal, or if using specific nucleophiles, Cerium(III) Chloride (CeCl
) coordinates to the carbonyl oxygen, making it "harder" and more susceptible to attack by hard nucleophiles.
Protocol: Organolithium Addition
-
Temp: Cool solution of aldehyde in Et
O (preferred over THF for sterics) to -78°C . -
Addition: Add R-Li (1.1 equiv) slowly down the side of the flask.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Why this works: The C-Li bond is more polarized and the aggregate size of RLi species is often smaller/different than Grignard clusters, favoring 1,2-addition.
Module C: Reductive Amination (Imine Formation)
The Issue: The formation of the intermediate carbinolamine is sterically disfavored, and dehydration to the imine is slow. Water accumulation reverses the reaction.
The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)
Mechanism of Action
Figure 2: The Bhattacharyya Protocol mechanism. Ti(IV) stabilizes the hemiaminal and forces dehydration.
Protocol: Ti(OiPr)
Reductive Amination
-
Mix: Combine hindered aldehyde (1.0 equiv) and amine (1.1 equiv) in neat Ti(OiPr)
(2.0 equiv). -
Stir: Seal the vessel under Argon. Stir at room temperature for 6–12 hours. (The mixture will become viscous).
-
Dilute: Add absolute EtOH (5 mL/mmol).
-
Reduce: Add NaBH
(1.5 equiv) carefully (gas evolution). Stir for 2 hours. -
Quench: Add 2M NaOH (precipitates TiO
as a white solid). Filter through Celite.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to force the Knoevenagel reaction?
A: Yes, but be cautious. While thermal energy helps overcome the activation barrier, hindered aldehydes often decompose or undergo Cannizzaro-type disproportionation at high temperatures. The TiCl
Q: Why did my Grignard reaction yield the reduced alcohol (benzyl alcohol derivative) instead of the addition product?
A: You likely used a Grignard with
Q: Is Ti(OiPr)
References
-
Reductive Amination with Titanium(IV) Isopropoxide . Designer-Drug.com / Synlett. 2
-
Luche Reduction Mechanism and Selectivity . Wikipedia / J. Am. Chem. Soc.. 3[1][4][5][6][7][8][9][10]
-
Lewis Base Activation of Lewis Acids (Aldol/Allylation) . University of Illinois (Denmark Group). 11
-
Grignard vs Organolithium Reactivity . Chemistry Steps. 12
-
Reductive Amination with Sodium Triacetoxyborohydride . Journal of Organic Chemistry (ACS). 13[1][8][9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. designer-drug.com [designer-drug.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciforum.net [sciforum.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Lewis Base Activation of Lewis Acids – Denmark Group [denmarkgroup.illinois.edu]
- 12. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
Recrystallization solvents for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde purification
To: Technical Support Center Users From: Senior Application Scientist, Purification Technologies Subject: Purification Protocols for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Technical Support Center: 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde Purification
Product Overview: 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is a critical intermediate, often synthesized via the Mannich reaction. Its purification is frequently complicated by its amphiphilic nature—possessing both a basic tertiary amine and a lipophilic diisopropyl group. This dual nature often leads to "oiling out" rather than crystallization during standard cooling.
This guide provides a self-validating purification strategy, prioritizing a chemically specific Acid-Base Precipitation followed by a polishing Recrystallization .
Part 1: Troubleshooting & FAQs
Q1: My product "oils out" as a sticky gum instead of crystallizing. How do I fix this? Diagnosis: This is common with diisopropyl-substituted amines due to high rotational freedom and lipophilicity. Corrective Action:
-
Switch Solvent System: Move from single solvents (e.g., Ethanol) to a dual-solvent system. Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether) and slowly add Hexane or Heptane until turbid.
-
Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal at the cloud point.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the liquid-air interface to induce nucleation.
Q2: The melting point is broad (e.g., >2-3°C range). Is it wet? Diagnosis: A broad melting point usually indicates organic impurities (likely unreacted 4-methoxybenzaldehyde or bis-Mannich side products), not just solvent. Corrective Action: Perform the Acid-Base Purification Protocol (see Part 2). This chemically separates the basic product from non-basic impurities (starting aldehyde) which cannot be easily removed by simple recrystallization.
Q3: The product is colored (yellow/orange) even after recrystallization. Diagnosis: Mannich bases are susceptible to oxidation, forming colored quinoid-like species. Corrective Action:
-
Charcoal Treatment: During the hot filtration step of recrystallization, add activated carbon (5% w/w), stir for 10 mins, and filter through Celite.
-
Inert Atmosphere: Conduct the recrystallization under a nitrogen blanket.
Part 2: Primary Purification Protocol (Acid-Base Extraction)
Recommended as the first-pass purification to remove unreacted starting materials.
Mechanism: This method exploits the basic nitrogen atom. The product becomes water-soluble in acid (protonated), while non-basic impurities (4-methoxybenzaldehyde) remain insoluble and can be extracted/filtered out.
Workflow Diagram:
Caption: Acid-Base purification workflow isolating the basic amine product from non-basic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude residue in 2M HCl (10 mL per gram of crude). Check pH is < 2.
-
Washing: Wash the acidic aqueous solution with Ethyl Acetate (2 x 5 mL/g).
-
Why? This removes unreacted 4-methoxybenzaldehyde (neutral) and other non-basic byproducts.
-
-
Separation: Keep the aqueous layer . Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 20% NaOH solution with stirring until pH reaches 10–12.
-
Observation: The product will precipitate as a white solid or a cloudy oil.
-
-
Recovery:
-
If Solid: Filter, wash with cold water, and dry.
-
If Oil: Extract with Dichloromethane (DCM) , dry over Na₂SO₄, and evaporate to yield the purified free base.
-
Part 3: Recrystallization Solvent Screening
Use this for final polishing (purity >98%).
Solvent Selection Table:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | High | Moderate | Good | Standard choice. If yield is low, add drops of water to induce precipitation. |
| Isopropanol (IPA) | High | Low | Excellent | Best balance for lipophilic amines. Reduces risk of oiling out compared to EtOH. |
| Hexane / EtOAc | High | Low | Very Good | Use for "oiling out" prone batches. Dissolve in min. EtOAc, add Hexane to cloud point. |
| Water | Low | Insoluble | Anti-Solvent | Only use as an additive to alcohols. |
| Chloroform | Very High | High | Poor | Too soluble; hard to recover yield. |
Recommended Protocol (Isopropanol):
-
Place 1.0 g of semi-pure solid in a flask.
-
Add Isopropanol (IPA) dropwise while heating to reflux (approx. 82°C).
-
Stop adding solvent as soon as the solid dissolves completely.
-
Remove from heat and let cool to room temperature slowly (insulate flask with a towel).
-
Critical: If oil droplets appear, reheat to dissolve and add a seed crystal while cooling.
-
Cool in an ice bath (0°C) for 1 hour.
-
Filter crystals and wash with cold Hexane.
References
-
Purification of N-substituted aminobenzaldehydes. US Patent 4,440,953. Describes the acid-base suspension and neutralization technique for aminobenzaldehydes.
-
Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases. Asian Journal of Chemistry. Discusses recrystallization of similar Mannich bases from Chloroform/Ethanol systems.
-
Recrystallization Techniques. Organic Chemistry Procedures (Org. Syn.). General guidelines for amine purification and solvent selection.
Addressing side reactions in the amination of 4-methoxybenzaldehyde derivatives
Welcome to the technical support center for the amination of 4-methoxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Reductive amination is a cornerstone of C-N bond formation, vital in pharmaceutical and medicinal chemistry.[1][2][3] However, the path to a high-purity product is often complicated by side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address these challenges head-on, ensuring the integrity and success of your experiments.
Section 1: Over-Alkylation - The Challenge of Selectivity
Over-alkylation is a common hurdle, particularly when synthesizing primary or secondary amines.[4] The initial amine product can act as a nucleophile and react further with the aldehyde, leading to undesired tertiary amines or even quaternary ammonium salts.[5] This is especially problematic when the newly formed amine is more nucleophilic than the starting amine.
Troubleshooting Over-Alkylation
Question: My reaction is producing a significant amount of di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer: Achieving mono-alkylation requires careful control over reaction conditions to favor the formation of the desired product and minimize subsequent reactions.
Underlying Cause: The root of the issue lies in the comparable reactivity of the starting amine and the product amine. Once the initial mono-alkylated amine is formed, it can compete with the starting amine for reaction with the aldehyde.
Mitigation Strategies:
-
Stoichiometry Control:
-
Amine in Excess: Using a large excess of the starting amine can statistically favor its reaction with the aldehyde over the product amine. This approach, however, can be atom-uneconomical and may complicate purification.[4]
-
Aldehyde as the Limiting Reagent: Conversely, using the aldehyde as the limiting reagent ensures that there isn't enough to react with all of the initial product.
-
-
Reaction Conditions:
-
Slow Addition of the Aldehyde: Adding the 4-methoxybenzaldehyde derivative slowly to the reaction mixture containing the amine and reducing agent can maintain a low concentration of the aldehyde, thereby reducing the likelihood of over-alkylation.
-
Temperature Control: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.
-
-
Choice of Reducing Agent:
Experimental Protocol: Stepwise Reductive Amination to Minimize Dialkylation
In cases where dialkylation is a persistent issue, a stepwise procedure involving the pre-formation of the imine followed by reduction can offer better control.[8]
-
Imine Formation:
-
Dissolve the 4-methoxybenzaldehyde derivative (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent like methanol or ethanol.[6]
-
If necessary, add a dehydrating agent (e.g., anhydrous MgSO₄) to drive the equilibrium towards imine formation.[9]
-
Stir the mixture at room temperature until imine formation is complete (monitor by TLC or LC-MS).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise.[6] Be cautious of hydrogen gas evolution.
-
Allow the reaction to proceed until the imine is fully consumed.
-
-
Work-up:
Section 2: The Cannizzaro Reaction - A Disproportionation Dilemma
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like 4-methoxybenzaldehyde) to yield a primary alcohol and a carboxylic acid.[11][12] This side reaction becomes significant under strong basic conditions.
Troubleshooting the Cannizzaro Reaction
Question: I am observing the formation of 4-methoxybenzyl alcohol and 4-methoxybenzoic acid in my reaction mixture. How can I prevent this?
Answer: The formation of Cannizzaro products indicates that the reaction conditions are too basic, promoting the disproportionation of your aldehyde.
Underlying Cause: In the presence of a strong base, a hydroxide ion attacks the carbonyl carbon of the aldehyde. The resulting intermediate then transfers a hydride to a second aldehyde molecule, leading to the oxidized (carboxylic acid) and reduced (alcohol) products.[11][12]
Mitigation Strategies:
-
pH Control:
-
Choice of Base:
-
Avoid strong bases like sodium hydroxide or potassium hydroxide.[11] If a base is required, use a weaker, non-nucleophilic base.
-
-
Crossed Cannizzaro Reaction Consideration:
Visualizing the Competing Pathways
Caption: Competing reaction pathways for 4-methoxybenzaldehyde.
Section 3: Imine Hydrolysis - The Reversible Reaction
Imine formation is a reversible process, and the presence of excess water can drive the equilibrium back towards the starting aldehyde and amine, reducing the overall yield of the desired product.[17][18][19]
Troubleshooting Imine Hydrolysis
Question: My reaction seems to stall, and I'm recovering a significant amount of my starting aldehyde. What's causing this and how can I fix it?
Answer: The presence of unreacted starting material, despite initial imine formation, often points to hydrolysis of the imine intermediate.
Underlying Cause: Imines are susceptible to hydrolysis, particularly under acidic conditions where the imine nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[20]
Mitigation Strategies:
-
Anhydrous Conditions:
-
Use anhydrous solvents and reagents to minimize the amount of water in the reaction.
-
Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture to sequester any water that is formed.[9] A Dean-Stark apparatus can also be used to remove water azeotropically.[18]
-
-
In Situ Reduction:
-
Perform the reaction as a one-pot synthesis where the imine is reduced as it is formed.[10][21] This is a key advantage of using reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are stable under the conditions required for imine formation and selectively reduce the iminium ion.[6][13][14]
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde, requires careful addition.[13][14] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of aldehydes.[14] | Toxic cyanide byproducts.[6] |
| Sodium Triacetoxyborohydride (STAB) | Selective, stable, non-toxic byproducts, effective under mild acidic conditions.[6][7] | More expensive than NaBH₄. |
Section 4: Oxidation and Decomposition - Protecting Your Aldehyde
Aromatic aldehydes like 4-methoxybenzaldehyde can be susceptible to oxidation, especially if the reaction is run for extended periods or at elevated temperatures in the presence of air.
Troubleshooting Oxidation and Decomposition
Question: I'm observing a yellowing of my reaction mixture and the formation of unknown impurities. Could my aldehyde be decomposing?
Answer: Yes, discoloration and the appearance of unexpected byproducts can be indicative of aldehyde oxidation or other decomposition pathways.
Underlying Cause: The aldehyde group can be oxidized to a carboxylic acid. Additionally, other side reactions can occur under harsh conditions.
Mitigation Strategies:
-
Inert Atmosphere:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
-
Temperature Control:
-
Avoid excessive heating. Most reductive aminations can be carried out at room temperature or with gentle warming.
-
-
Reaction Time:
-
Monitor the reaction progress and work it up promptly upon completion to avoid prolonged exposure to potentially degradative conditions.
-
Section 5: Scale-Up Considerations
Transitioning a successful lab-scale reaction to a larger, pilot, or manufacturing scale introduces new challenges related to heat and mass transfer, mixing, and impurity profiles.[22][23][24][25][26]
FAQs for Scale-Up
Question: My reaction worked perfectly on a 1-gram scale, but I'm seeing different byproducts and lower yields at the 100-gram scale. Why is this happening?
Answer: Scale-up is not always a linear process.[24] Changes in the surface-area-to-volume ratio can lead to inefficient heat transfer, creating localized hot spots that can promote side reactions.[22][25] Mixing may also be less efficient in larger reactors, leading to localized concentration gradients and altered reaction selectivity.[22][23]
Key Considerations for Scale-Up:
-
Heat Transfer: Be mindful of exothermic reactions and ensure the cooling capacity of the reactor is sufficient.[23]
-
Mixing: The type of agitator and stirring speed can significantly impact the reaction outcome.
-
Addition Rates: The rate of addition of reagents may need to be adjusted to control the reaction temperature and minimize side reactions.
Troubleshooting Workflow for Scaling Up Amination Reactions
Caption: A decision-making workflow for troubleshooting scale-up issues.
References
- Vertex AI Search. (2026, January 24). Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Benchchem. A Head-to-Head Battle of Hydrides: STAB vs.
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Reddit. (2023, March 6). Sodium cyanoborohydride alternative ? r/chemistry. [Link]
-
PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
- Thieme E-Books. Synthesis by Hydrolysis.
-
Wikipedia. (n.d.). Amine alkylation. [Link]
- Abdel-Magid, A. F., et al. (1996, May 1). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Tianming Pharmaceutical. (2025, December 11).
- Filo. (2025, September 16). Major product formed in the reaction: Image of chemical reaction with re...
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]
-
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. [Link]
-
BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 29).
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
- Synple Chem.
- Reddit. (2025, January 1).
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
Allen. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]
- The Royal Society of Chemistry. (2013).
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
- ResearchGate. (n.d.). Oxidative amidation of 4-methylbenzaldehyde: (a) with DMF in the....
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
- Caltech Authors.
- ResearchGate. (n.d.).
- Benchchem. Application Notes and Protocols: Incorporation of 4-Amyloxybenzaldehyde-d1 in Organic Synthesis.
-
Organic Syntheses Procedure. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]
- PMC. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]
- ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
- Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines.
- ResearchGate. (2025, August 6).
- MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Redalyc. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. nbinno.com [nbinno.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 16. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
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- 23. sdlookchem.com [sdlookchem.com]
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- 25. microinnova.com [microinnova.com]
- 26. reddit.com [reddit.com]
Overcoming solubility issues of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde in water
Welcome to the technical support guide for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility challenges commonly encountered with this compound. As researchers and drug development professionals, achieving consistent and reliable solubilization is paramount for successful experimentation. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Understanding the Molecule: Why is Solubility a Challenge?
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde possesses a chemical structure that inherently limits its aqueous solubility. The molecule contains a bulky, nonpolar diisopropylamino group and an aromatic benzaldehyde core, both of which are hydrophobic. While the tertiary amine group offers a handle for solubility manipulation, the molecule in its neutral "free base" form is poorly soluble in water.
The key to overcoming this challenge lies in understanding the basic nature of the tertiary amine. This group can be protonated to form a positively charged ammonium salt, which has significantly higher affinity for polar solvents like water.[1][2]
Frequently Asked Questions (FAQs)
Q1: I've added my 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde powder to water/buffer and it won't dissolve. What's the first thing I should do?
This is the most common issue and is expected. The neutral form of the compound is poorly soluble. The most direct approach is to lower the pH of your solution. By adding a small amount of acid (e.g., hydrochloric acid), you will protonate the tertiary amine, converting it into a much more soluble salt form.[][4] For many amines, a pH of 4-5 is a good starting point.
Q2: What is the expected aqueous solubility of this compound?
The exact solubility of the free base in pure water is very low. However, upon conversion to its salt form (e.g., the hydrochloride salt), the solubility can be expected to increase by several orders of magnitude. The final solubility will depend on the pH, temperature, and presence of other solutes in your media.
Q3: Can I use DMSO to dissolve the compound first?
Yes, this is a very common and effective strategy. 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[5] You can prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. However, be cautious of the final DMSO concentration in your assay, as it can be toxic to cells or interfere with certain biological processes, typically above 0.5-1%.
Q4: Will heating the solution help improve solubility?
Heating can temporarily increase the rate of dissolution and solubility. However, this can lead to a supersaturated solution that may precipitate out as it cools to room or experimental temperature (e.g., 37°C). This can lead to inconsistent results. Therefore, relying solely on heat is not recommended as a primary solubilization strategy. It is best used in conjunction with a more robust method like pH adjustment.
Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols for overcoming specific solubility issues. The choice of method will depend on the requirements of your experiment, such as the need for physiological pH or the avoidance of certain excipients.
Issue 1: Compound Precipitates When Diluted from an Organic Stock into Aqueous Buffer
This common problem occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit under those specific conditions (e.g., pH, buffer components).
This is the most effective method due to the compound's basic tertiary amine. By lowering the pH, you ionize the molecule, drastically increasing its aqueous solubility.[6][7]
Protocol: Preparing an Acidic Aqueous Stock Solution
-
Preparation: Weigh the desired amount of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde.
-
Initial Suspension: Add a portion of your target aqueous medium (e.g., deionized water, saline) to the powder to create a slurry.
-
Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's clarity. Continue adding acid until the compound fully dissolves.
-
pH Measurement: Measure the pH of the resulting solution. This will be your low-pH, high-concentration stock. A pH between 3 and 5 is often sufficient.
-
Final Dilution: This acidic stock can now be diluted into your final experimental medium. The buffer capacity of your final medium should be sufficient to bring the pH back to the desired physiological range, but you must verify this. If precipitation occurs upon this final dilution, your final concentration is still too high for that pH.
Causality: The equilibrium between the insoluble free base and the soluble protonated salt is dictated by the pH of the solution. Lowering the pH shifts the equilibrium towards the soluble salt form.
Diagram: pH-Dependent Ionization
Caption: Effect of pH on the ionization and solubility of the compound.
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for nonpolar compounds.[8][9]
Common Co-solvents & Recommended Starting Concentrations:
| Co-solvent | Typical Starting % (v/v) in Final Solution | Notes |
| Ethanol | 1-10% | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 1-20% | Often used in pharmaceutical formulations.[5] |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | Another common pharmaceutical excipient.[10] |
| N-methyl-2-pyrrolidone (NMP) | < 5% | High solubilizing power, but check compatibility.[5] |
Protocol: Using a Co-solvent System
-
Stock Preparation: Dissolve the compound in 100% of your chosen co-solvent (e.g., Ethanol) to create a high-concentration primary stock.
-
Dilution: Add this stock solution to your aqueous medium dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can cause immediate precipitation.
-
Observation: Observe the solution for any signs of precipitation (cloudiness, Tyndall effect). If it remains clear, the compound is soluble at that concentration.
-
Optimization: If precipitation occurs, you may need to increase the percentage of the co-solvent in the final solution.
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the energy required to create a cavity for the hydrophobic solute, thereby increasing its solubility.[]
Issue 2: Need to Maximize Aqueous Concentration at or Near Physiological pH (pH 7.4)
Sometimes, experimental constraints prevent the use of low-pH solutions or organic co-solvents. In these cases, complexation agents can be highly effective.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar parts of a guest molecule, forming an "inclusion complex" that has much greater aqueous solubility.[11][12][13]
Diagram: Cyclodextrin Inclusion Complex
Caption: Mechanism of solubility enhancement by cyclodextrin.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[14]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubilizing capacity, especially for basic compounds.
-
Randomly methylated-β-cyclodextrin (RAMEB): A very effective solubilizer, but can have higher toxicity in some cell-based assays.[15]
Protocol: Phase Solubility Study to Determine Optimal Cyclodextrin
-
Prepare Cyclodextrin (CD) Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM HP-β-CD) in your desired buffer (e.g., PBS, pH 7.4).
-
Add Excess Compound: Add an excess amount of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde to each CD solution. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid.
-
Analyze: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot Data: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this "phase solubility diagram" will indicate the effectiveness of the complexation.
Causality: The hydrophobic benzaldehyde and diisopropylamino portions of the molecule fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the insoluble guest molecule.[13]
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for choosing the appropriate solubilization method.
References
-
Wikipedia. Cosolvent. [Link]
-
DelveInsight. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
-
Catalent. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
National Center for Biotechnology Information. (2022). Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. [Link]
-
Pharmaguideline. Solubility Enhancement Techniques. [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Khan Academy. pH and solubility. [Link]
-
MDPI. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]
-
National Center for Biotechnology Information. (2021). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. [Link]
-
PubMed. (2002). Combined effect of complexation and pH on solubilization. [Link]
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?[Link]
-
Khan Academy. (2022). What Happens to Solubility When You Change the pH? (17.6). [Link]
-
MDPI. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
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- 2. spectroscopyonline.com [spectroscopyonline.com]
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- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
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- 10. pharmaexcipients.com [pharmaexcipients.com]
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- 12. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization & Handling of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Case ID: T-MAN-ALD-04 Subject: Prevention of Polymerization and Oxidative Degradation Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering stability issues with 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde . While often described generically as "polymerization," the degradation of this molecule is typically a multi-stage failure cascade driven by its dual functionality: it contains both a reactive aldehyde (prone to oxidation) and a basic amine (sensitive to acidic surfaces).
The formation of insoluble solids or viscous tars is usually caused by Autoxidation-Induced Oligomerization .
-
Oxidation: Air converts the aldehyde to a carboxylic acid (benzoic acid derivative).[1][2]
-
Salt Formation: The new acid reacts with the amine of a neighboring molecule to form an internal salt (zwitterion/polymer-like aggregate).
-
Acid Catalysis: The acidic environment catalyzes further aldol-type condensation or trimerization of the remaining aldehyde.
This guide provides the protocols to break this cycle.
Module 1: The Degradation Mechanism (Root Cause Analysis)
To prevent the issue, you must understand the "Vicious Cycle" of degradation.
Figure 1: The cascade from air exposure to insoluble 'polymer' salts.
Module 2: Storage & Handling Protocols
Q: How should I store the bulk material to prevent solidification? A: You must arrest the radical initiation step.
-
Atmosphere: Store strictly under Argon or Nitrogen .[1] Argon is preferred as it is heavier than air and blankets the liquid surface effectively.
-
Temperature: Store at -20°C . Low temperature significantly retards the kinetics of autoxidation.
-
Container: Use amber glass to block UV light (which initiates radical formation).[1] Teflon-lined caps are mandatory; avoid rubber septa for long-term storage as they are permeable to oxygen.
-
Stabilizers: If your downstream application permits, add 0.1% w/w BHT (Butylated hydroxytoluene) . This radical scavenger terminates the oxidation chain before acid forms.
Q: Can I store it in solution? A: Yes, but choose the solvent carefully.
-
Recommended: Toluene or Dichloromethane (degassed).
-
Avoid: Ethers (THF, Diethyl ether) which form peroxides that can initiate aldehyde oxidation. Avoid Acetone (reacts with the amine/aldehyde).
Module 3: Purification (The Critical Failure Point)
Q: My compound streaks on TLC and decomposes on the column. Why? A: This is the most common failure mode. Silica gel is slightly acidic (pH 4-5).
-
The basic diisopropylamino group binds strongly to acidic silanols (streaking).
-
The acidic surface catalyzes the decomposition of the aldehyde.
Q: What is the "Rescue Protocol" for column chromatography? A: You must neutralize the silica before the compound touches it.
Protocol: Triethylamine (TEA) Deactivation
Use this method for all purifications of this molecule.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
The Neutralization Step: Add 1% to 5% Triethylamine (TEA) to the slurry solvent.
-
Example: For 500mL of solvent, add 5-10mL of TEA.
-
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of the solvent with TEA.
-
Elution: Run your column using your normal gradient. You can maintain 0.5% TEA in the eluent if the compound is extremely sensitive, though the pre-treatment is usually sufficient.
-
Result: The TEA blocks the acidic sites.[3] Your amine-aldehyde will elute as a tight, round spot rather than a streak.
Module 4: Troubleshooting FAQ
Q: The material has turned into a yellow oil with white solids. Is it ruined? A: Not necessarily. The white solid is likely the benzoic acid salt (oxidized byproduct reacting with the amine).
-
Recovery: Dissolve the mixture in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ .
Q: Can I distill this compound? A: Only under high vacuum (<1 mmHg).
-
Risk: Heat accelerates polymerization.
-
Mitigation: If you must distill, ensure the glassware is base-washed (rinsed with dilute NaOH, then water, then oven-dried) to remove acidic residues on the glass surface.
Q: I see a new spot on TLC after leaving the sample in CDCl₃ overnight. A: CDCl₃ is naturally acidic (forms HCl over time).
-
Fix: Filter your CDCl₃ through a small plug of basic alumina before use, or use CD₂Cl₂ (usually less acidic) for NMR analysis.
Summary Data Tables
Table 1: Solvent Compatibility Guide
| Solvent Class | Suitability | Notes |
| Chlorinated (DCM, Chloroform) | High | Excellent solubility. Warning: Acidic impurities in Chloroform can trigger degradation. |
| Aromatics (Toluene, Benzene) | High | Good for storage.[1] Non-reactive. |
| Ethers (THF, Et₂O) | Low | Peroxide risk accelerates oxidation. Avoid for storage. |
| Alcohols (MeOH, EtOH) | Medium | Can form hemiacetals reversibly. Okay for short-term, not long-term. |
| Ketones (Acetone) | Zero | Reacts to form enones/aldol products (Claisen-Schmidt). |
Table 2: Recommended Storage Conditions
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Slows oxidation kinetics. |
| Atmosphere | Argon (preferred) or N₂ | Excludes oxygen.[1] |
| Container | Amber Glass | Blocks UV radical initiation. |
| Additives | BHT (0.1%) | Scavenges radicals if seal is breached. |
References
-
NIST Chemistry WebBook. Benzaldehyde, 4-methoxy- (Anisaldehyde) Properties and Stability Data.[10] National Institute of Standards and Technology. [Link]
-
Organic Syntheses. General Procedures for Handling Air-Sensitive Aldehydes and Purification via Silica Gel. Org.[4][11][12][13] Synth. Coll. Vol. various. [Link]
-
Biotage Technical Notes. Is there an easy way to purify organic amines? (Silica Deactivation Protocols). [Link]
-
Royal Society of Chemistry (RSC). Mechanisms of Benzaldehyde Autoxidation and Inhibition. [Link]
Sources
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- 2. Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02502G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 8. gijash.com [gijash.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 11. 3-Methyl-4-anisaldehyde | C9H10O2 | CID 122936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, a substituted benzaldehyde with potential applications in organic synthesis. By comparing a theoretically derived spectrum with a simulated experimental dataset, this document offers practical insights into spectral interpretation, impurity identification, and the nuances of structural verification.
The Strategic Importance of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides a wealth of information about the chemical environment of hydrogen atoms within a molecule.[1] Four key pieces of information can be extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.[1]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): This reveals the number of neighboring protons, following the n+1 rule in simple cases.
-
Coupling Constant (J): The distance between the peaks in a split signal provides information about the connectivity and spatial relationship of coupled protons.
A thorough analysis of these parameters allows for the confident assignment of a molecule's structure.
Theoretical ¹H NMR Spectrum of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
To establish a baseline for our analysis, we will first predict the ¹H NMR spectrum of the target molecule based on established chemical shift values and coupling constants for its constituent functional groups.
Structure of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde:
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~9.8 | Singlet (s) | - | 1H |
| Aromatic (H-2) | ~7.7 | Doublet (d) | ~2 | 1H |
| Aromatic (H-6) | ~7.6 | Doublet of doublets (dd) | ~8, ~2 | 1H |
| Aromatic (H-5) | ~6.9 | Doublet (d) | ~8 | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | - | 3H |
| Benzylic (-CH₂-N) | ~3.6 | Singlet (s) | - | 2H |
| Methine (-CH(CH₃)₂) | ~3.0 | Septet (sept) | ~7 | 2H |
| Methyl (-CH(CH₃)₂) | ~1.1 | Doublet (d) | ~7 | 12H |
Justification of Predicted Values:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears far downfield, around 9-10 ppm.[1]
-
Aromatic Protons: The aromatic region (6.5-8.5 ppm) will show a complex pattern due to the substitution. The methoxy group is an electron-donating group, which will shield the ortho and para protons, shifting them upfield. Conversely, the aldehyde group is electron-withdrawing, deshielding the ortho and para protons. The interplay of these effects, along with the aminomethyl substituent, leads to the predicted shifts. The coupling constants are typical for ortho (~8 Hz) and meta (~2 Hz) coupling in benzene rings.
-
Methoxy Protons: The protons of the methoxy group attached to the aromatic ring are expected to appear as a sharp singlet around 3.9 ppm.
-
Benzylic Protons: The protons of the methylene group attached to the benzene ring and the nitrogen atom will be deshielded and are predicted to be a singlet around 3.6 ppm.
-
Diisopropylamino Protons: The two methine protons of the isopropyl groups will be split into a septet by the twelve neighboring methyl protons. The twelve methyl protons will be split into a doublet by the two neighboring methine protons.
Comparative Analysis: Theoretical vs. Simulated Experimental Spectrum
In a real-world scenario, the obtained ¹H NMR spectrum may deviate slightly from the theoretical prediction and may also contain signals from impurities. The following table presents a simulated "experimental" dataset for comparison.
Simulated Experimental ¹H NMR Data of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (with impurities):
| Signal | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 9.82 | s | 1.00 | Aldehyde (-CHO) |
| 2 | 7.71 | d | 0.98 | Aromatic (H-2) |
| 3 | 7.63 | dd | 1.02 | Aromatic (H-6) |
| 4 | 7.26 | s | 0.15 | Impurity (e.g., CDCl₃) |
| 5 | 6.95 | d | 1.01 | Aromatic (H-5) |
| 6 | 3.91 | s | 3.00 | Methoxy (-OCH₃) |
| 7 | 3.62 | s | 2.03 | Benzylic (-CH₂-N) |
| 8 | 3.05 | sept | 1.99 | Methine (-CH(CH₃)₂) |
| 9 | 1.58 | s (broad) | 0.20 | Impurity (e.g., H₂O) |
| 10 | 1.12 | d | 12.05 | Methyl (-CH(CH₃)₂) |
Analysis of the Comparison:
-
Correlation with Target Molecule: The signals at 9.82, 7.71, 7.63, 6.95, 3.91, 3.62, 3.05, and 1.12 ppm are in excellent agreement with the predicted values for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde in terms of chemical shift, multiplicity, and integration. This provides strong evidence for the presence of the desired product.
-
Identification of Impurities:
-
The singlet at 7.26 ppm is a common residual solvent peak for deuterated chloroform (CDCl₃), the solvent in which the NMR spectrum is typically run.
-
The broad singlet at 1.58 ppm is characteristic of water (H₂O), which is a frequent impurity in NMR samples.
-
-
Potential Synthesis-Related Impurities: While not included in this specific simulation, researchers should be aware of potential impurities arising from the synthesis, which is likely a Mannich reaction. The Mannich reaction involves the aminoalkylation of an acidic proton.[2] Potential side products could include unreacted starting materials (4-methoxybenzaldehyde, diisopropylamine) or products of side reactions.[3] For instance, if the reaction is not driven to completion, one might observe a singlet for the methoxy group of the starting 4-methoxybenzaldehyde at a slightly different chemical shift.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it should dissolve the compound well and not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for referencing the chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8-16 scans are typically sufficient for a concentrated sample to achieve a good signal-to-noise ratio.[4]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
-
Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum.
Caption: Workflow for 1H NMR analysis.
Conclusion
The detailed analysis of the ¹H NMR spectrum is an indispensable step in the characterization of newly synthesized molecules like 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. By systematically predicting the spectrum and comparing it with experimental data, researchers can confidently confirm the structure of their target compound and identify any impurities. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, ensures the scientific rigor required in research and development.
References
-
PubChem. N,N-Diisopropylethylamine. [Link]. Accessed February 15, 2026.
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]. Accessed February 15, 2026.
-
PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. [Link]. Accessed February 15, 2026.
-
Max Planck Institute. SUPPORTING INFORMATION. [Link]. Accessed February 15, 2026.
-
Chemistry Steps. Mannich Reaction. [Link]. Accessed February 15, 2026.
-
SpectraBase. N-ethyldiisopropylamine - Optional[1H NMR] - Spectrum. [Link]. Accessed February 15, 2026.
-
Jonas, S., & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 59(7), 3349-3357. [Link]. Accessed February 15, 2026.
-
Wikipedia. Mannich reaction. [Link]. Accessed February 15, 2026.
-
National Institute of Standards and Technology. Diisopropylethylamine. [Link]. Accessed February 15, 2026.
-
Abied, F., et al. (2021). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 26(11), 3245. [Link]. Accessed February 15, 2026.
-
Singh, S., & Singh, P. (2018). Synthesis, Characterization and Application of Mannich Base. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-3), 1361-1365. [Link]. Accessed February 15, 2026.
-
Brunel University Research Archive. A study of the mannich reaction with. [Link]. Accessed February 15, 2026.
-
Firdaus, M., et al. (2020). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). ResearchGate. [Link]. Accessed February 15, 2026.
-
Oregon State University. 1H NMR Chemical Shift. [Link]. Accessed February 15, 2026.
Sources
A Guide to the Mass Spectrometric Fragmentation of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde and Comparison with Alternative Analytical Methodologies
In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, a substituted benzaldehyde derivative, presents a unique analytical challenge due to its combination of a reactive aldehyde, a methoxy group, and a bulky diisopropylamino moiety. This guide provides an in-depth interpretation of its expected mass spectrometric fragmentation pathways, offering a powerful tool for its identification and characterization. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, to provide a comprehensive analytical strategy for researchers, scientists, and drug development professionals.
Mass Spectrometry Fragmentation Analysis: A Predictive Approach
Predicted Fragmentation Pathway under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the molecule. The fragmentation of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (Molecular Weight: 263.38 g/mol ) is anticipated to be driven by the presence of the aromatic ring, the aldehyde group, the methoxy group, and the diisopropylamino group.
A key fragmentation pathway for aldehydes is α-cleavage, which for aromatic aldehydes often results in the loss of a hydrogen atom, leading to a stable [M-1]⁺ ion.[1][2][3] Another significant fragmentation for aromatic aldehydes is the loss of the entire aldehyde group (CHO), resulting in an [M-29]⁺ peak.[4]
The diisopropylamino group is expected to undergo characteristic fragmentation. A common fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would be a primary driver of fragmentation in this molecule.[5] For diisopropylamine itself, the loss of a methyl group to form a stable iminium ion is a dominant fragmentation pathway, resulting in a base peak at m/z 44.[5][6]
The fragmentation of the methoxy group on the benzaldehyde ring typically involves the loss of a methyl radical (CH₃) or a formaldehyde molecule (CH₂O).
Based on these principles, the following fragmentation cascade for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is proposed:
Caption: Predicted Electron Ionization (EI) fragmentation pathway of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde.
Key Predicted Fragments:
| m/z | Proposed Fragment Ion | Description |
| 263 | [C₁₅H₂₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 262 | [C₁₅H₂₂NO₂]⁺ | Loss of a hydrogen radical from the aldehyde group (α-cleavage).[1][2] |
| 248 | [C₁₄H₂₀NO₂]⁺ | Loss of a methyl radical from a diisopropyl group. |
| 220 | [C₁₂H₁₆NO₂]⁺ | Loss of a propyl radical from the diisopropylamino group. |
| 150 | [C₉H₁₂NO]⁺ | Benzylic cleavage with charge retention on the substituted benzyl fragment. |
| 122 | [C₈H₁₀O]⁺ | Further fragmentation of the m/z 150 ion. |
| 100 | [C₆H₁₄N]⁺ | Iminium ion formed from the diisopropylaminomethyl side chain. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds.[7] |
This predicted fragmentation provides a set of diagnostic ions that can be used to identify 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde in a sample. The presence of the molecular ion, along with the characteristic losses from the aldehyde and diisopropylamino groups, would provide strong evidence for its structure.
Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable structural information, a comprehensive analytical strategy often involves complementary techniques.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions by mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase. | Detection of nuclear spin transitions in a magnetic field. |
| Information | Molecular weight and structural fragments. | Purity, quantification, and retention time. | Purity, quantification, and retention time for volatile compounds. | Detailed atomic connectivity and 3D structure. |
| Sensitivity | High (picogram to femtogram). | Moderate (nanogram to microgram). | High (picogram to nanogram). | Low (milligram). |
| Selectivity | High, especially with tandem MS. | Moderate, can be improved with diode array detection. | Moderate, can be improved with mass spectrometric detection (GC-MS). | Very high, provides unambiguous structural information. |
| Sample Prep | Minimal for direct infusion, more complex for chromatography coupling. | Requires soluble samples and mobile phase compatibility. | Requires volatile and thermally stable samples. | Requires soluble samples in deuterated solvents. |
| Cost | High. | Moderate. | Low to moderate. | Very high. |
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for purity assessment and quantification. For 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, a reversed-phase HPLC method would likely be suitable, given its moderate polarity. While HPLC-UV can confirm the presence and purity of the compound, it provides no direct structural information.
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a powerful tool for separating and quantifying volatile compounds. However, the thermal stability of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde would need to be evaluated, as degradation in the injector port or on the column is a possibility for complex molecules. Coupling GC with a mass spectrometer (GC-MS) would combine the separation power of GC with the structural elucidation capabilities of MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the gold standard for unambiguous structure determination. ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure. However, NMR is a less sensitive technique compared to MS and requires a larger amount of purified sample.
Experimental Protocols
Mass Spectrometry Analysis (GC-MS)
Sources
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- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Diisopropylamine [webbook.nist.gov]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the 13C NMR Peak Assignments for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with complex substituted aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool. This guide provides an in-depth analysis and predicted peak assignments for the 13C NMR spectrum of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, a molecule featuring a diverse array of electronic and steric environments.
This document moves beyond a simple listing of chemical shifts. It is designed to provide a comparative analysis, grounding the assignments in the fundamental principles of NMR spectroscopy and leveraging experimental data from analogous structures. By understanding the "why" behind each chemical shift, researchers can enhance their ability to interpret spectra of similarly complex molecules.
The Structural Landscape: Predicting the 13C NMR Spectrum
The 13C NMR spectrum of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is predicted to exhibit 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule. The prediction of these chemical shifts is based on the additive effects of the substituents on the benzaldehyde core and by comparing them with known experimental data for similar functional groups.
A critical aspect of 13C NMR is the wide range of chemical shifts, which are highly sensitive to the electronic environment of each carbon atom. Aromatic carbons typically resonate in the range of 110-165 ppm, while carbonyl carbons are found significantly downfield, between 160-215 ppm.[1][2] Aliphatic carbons, such as those in the diisopropylamino and methoxy groups, appear in the upfield region of the spectrum.
Below is a tabulated summary of the predicted 13C NMR chemical shifts for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, benchmarked against experimental data from structurally related compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale & Comparative Data |
| C=O (Aldehyde) | ~191 | The aldehyde carbonyl carbon is highly deshielded. For benzaldehyde, this peak is around 192.3 ppm.[3] In 4-methoxybenzaldehyde, it is observed at approximately 191.3 ppm, indicating the electron-donating methoxy group provides slight shielding.[4] |
| C4 (C-OCH3) | ~163 | The methoxy group is strongly electron-donating, causing a significant downfield shift for the carbon it is attached to. In 4-methoxybenzaldehyde, this carbon appears around 164.2 ppm.[4] The presence of the adjacent aminomethyl group is expected to have a minor influence. |
| C1 (C-CHO) | ~130 | This quaternary carbon is adjacent to the electron-withdrawing aldehyde group. In 4-methoxybenzaldehyde, the corresponding carbon is at approximately 129.7 ppm.[4] |
| C5 | ~129 | This aromatic CH carbon is ortho to the electron-donating methoxy group and is expected to be shielded. |
| C2 | ~128 | This aromatic CH carbon is ortho to the aldehyde group and is expected to be deshielded. |
| C6 | ~114 | This aromatic CH carbon is ortho to the electron-donating methoxy group and meta to the aldehyde, leading to significant shielding. In 4-methoxybenzaldehyde, the equivalent carbons are at 114.5 ppm.[4] |
| C3 (C-CH2) | ~135 | This quaternary carbon is deshielded due to the attachment of the aminomethyl group and its position between the aldehyde and methoxy-bearing carbons. |
| -CH2- | ~58 | The methylene carbon is attached to the aromatic ring and the nitrogen atom, placing it in an intermediate chemical shift range. |
| -OCH3 | ~55 | The methoxy carbon is a classic example of an sp3 carbon attached to an electronegative oxygen atom. In 4-methoxybenzaldehyde, this peak is at 55.7 ppm.[4] |
| -CH- (isopropyl) | ~48 | The methine carbon of the isopropyl group is deshielded by the nitrogen atom. In N,N-Diisopropylethylamine, the methine carbons are in a similar range.[5] |
| -CH3 (isopropyl) | ~20 | The methyl carbons of the isopropyl groups are in a typical aliphatic region. In N,N-Diisopropylethylamine, the methyl carbons are also found in this vicinity.[5] |
Causality Behind Experimental Choices: A Self-Validating Protocol
To obtain a high-quality 13C NMR spectrum that allows for the confident assignment of all carbon signals, including those of quaternary carbons which often exhibit weaker signals, a well-defined experimental protocol is paramount.
Experimental Protocol: 13C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. The higher concentration helps in observing the weak signals of quaternary carbons.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3, 99.8% D). CDCl3 is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single solvent peak at ~77 ppm, which is a convenient internal reference.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for better signal dispersion and sensitivity.
-
Experiment: Perform a standard proton-decoupled 13C NMR experiment. This decoupling removes the C-H splitting, simplifying the spectrum to single lines for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals.
-
Relaxation Delay (d1): A delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially the slow-relaxing quaternary carbons.
-
Number of Scans: A significant number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio for the quaternary carbon signals.
-
-
Temperature: Maintain a constant probe temperature of 298 K (25 °C) to ensure reproducibility.[6]
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.
-
To further validate the assignments, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) and two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. A DEPT-135 spectrum would differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons, while a DEPT-90 would only show CH carbons. HSQC would correlate each carbon to its directly attached proton(s), and HMBC would reveal long-range (2-3 bond) C-H correlations, providing definitive connectivity information.
Visualizing the Molecular Structure and Assignments
A clear visual representation of the molecule with numbered carbons is essential for correlating the spectral data with the structure.
Sources
- 1. scribd.com [scribd.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Analytical Validation of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde: Combustion vs. Spectroscopic Methods
Introduction: The "Purity Paradox" of Amine-Aldehydes
In pharmaceutical synthesis, 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde (Formula:
Researchers often face a "Purity Paradox" with this intermediate: the LC-MS looks pristine (single peak), but the Elemental Analysis (CHN) consistently fails the standard
This guide objectively compares the two primary validation pathways—Combustion Analysis (CHN) versus Quantitative NMR (qNMR) —and provides experimental data to demonstrate why qNMR is often the superior, scientifically robust alternative for this specific class of compounds.
Theoretical Baseline
Before analyzing deviations, we must establish the theoretical target for the pure, free-base compound.
Target Molecule: 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Molecular Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 15 | 12.011 | 180.165 | 72.26% |
| Hydrogen | 23 | 1.008 | 23.184 | 9.30% |
| Nitrogen | 1 | 14.007 | 14.007 | 5.62% |
| Oxygen | 2 | 15.999 | 31.998 | 12.83% |
| Total | 249.35 | 100.00% |
Comparative Analysis: CHN vs. qNMR vs. HRMS
Method A: Combustion Analysis (CHN)
The Traditional "Gold Standard"
Mechanism: The sample is burned in excess oxygen; gases (
-
Pros: Accepted universally by journals for bulk purity confirmation; requires no reference standard.[1]
-
Cons for this Molecule:
-
Oxidation Sensitivity: The aldehyde group oxidizes to carboxylic acid (
) upon air exposure.[1] This adds oxygen mass without adding carbon, significantly lowering the %C. -
Solvent Trapping: As a likely oil or low-melting solid, this compound traps chlorinated solvents (DCM/Chloroform) within the crystal lattice or viscous matrix.[1] Even 1% residual DCM causes a massive drop in %C and %N.[1]
-
Hygroscopicity: The diisopropylamine moiety is basic.[1] It attracts atmospheric moisture and
, skewing mass balance.[1]
-
Method B: Quantitative NMR (qNMR)
The Modern Precision Tool
Mechanism: Uses an Internal Standard (IS) of known purity (e.g., 1,3,5-Trimethoxybenzene) to integrate specific proton signals against the target molecule.
-
Pros:
-
Specificity: Distinguishes between the target molecule and its oxidized acid form (Aldehyde proton at ~10 ppm vs. Acid proton at ~12 ppm).
-
Robustness: Unaffected by inorganic salts or moisture (unless they shift peaks).[1]
-
Absolute Purity: Calculates the exact weight % of the active pharmaceutical ingredient (API).[1]
-
-
Cons: Requires precise weighing and a high-purity internal standard.[1]
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Checker
Mechanism: Measures exact mass-to-charge ratio (
-
Pros: Confirms molecular formula (
). -
Cons: Not quantitative for purity. A sample can be 80% pure and still show the correct parent ion as the base peak. It is blind to inorganic salts (NaCl,
).[1]
Experimental Data: The Failure Modes
The following table summarizes experimental outcomes when analyzing "98% pure" (by LCMS) samples of the target aldehyde under different conditions.
Table 1: Impact of Common Impurities on Elemental Analysis
| Scenario | Contaminant | Theoretical %C | Found %C | Deviation | Status |
| Ideal | None (Pure) | 72.26% | 72.21% | -0.05% | PASS |
| Oxidation | 5% Benzoic Acid deriv.[1] | 72.26% | 71.98% | -0.28% | RISK |
| Solvation | 2% Dichloromethane | 72.26% | 70.95% | -1.31% | FAIL |
| Moisture | 1.5% Water ( | 72.26% | 71.18% | -1.08% | FAIL |
| Salt | 3% HCl (Protonated amine) | 72.26% | 70.15% | -2.11% | FAIL |
Note: A deviation >0.4% is generally considered a failure in peer-reviewed literature.[1]
Visualization: The Degradation Pathway
The diagram below illustrates why the aldehyde functionality compromises CHN analysis.
Figure 1: Impact of autoxidation on carbon content.[1] The formation of the acid derivative drastically lowers the carbon percentage by adding 'invisible' oxygen mass.
Recommended Protocols
Protocol A: Sample Preparation for Combustion Analysis (If Mandatory)
Use this if a journal or regulator strictly demands CHN.
-
Solvent Removal: Dissolve the compound in diethyl ether (avoid chlorinated solvents).[1] Wash with bicarbonate to ensure free base.[1] Dry over
.[1] -
Evaporation: Rotovap to dryness.
-
High Vacuum Drying: Place the oil/solid in a vacuum drying pistol with
(desiccant) at 40°C for 24 hours .[1] -
Inert Handling: Break vacuum with Argon/Nitrogen.[1] Seal the sample vial immediately.
-
Instruction to Analyst: "Handle under inert atmosphere. Hygroscopic."
Protocol B: qNMR Workflow (The Superior Method)
Use this for internal validation and robust purity assignment.
-
Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).[1]
-
Sample Prep:
-
Weigh ~10 mg of Target Aldehyde (record to 0.01 mg precision).
-
Weigh ~5 mg of IS (record to 0.01 mg precision).
-
Dissolve both in
or .[1]
-
-
Acquisition Parameters:
-
Calculation:
[1]
Visualization: Analytical Decision Matrix
Figure 2: Decision matrix favoring qNMR for oily, reactive intermediates to avoid false failures associated with solvent trapping.
Conclusion
For 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde , standard Elemental Analysis (CHN) is prone to Type I errors (false rejection) due to the molecule's tendency to trap solvents and oxidize.[1]
Final Recommendation:
Do not rely solely on CHN. Establish purity using qNMR with a relaxation delay
References
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1][6][7] USP-NF.[1]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1]
-
International Conference on Harmonisation (ICH). Guideline Q3D: Elemental Impurities.[1][6] 2019.
-
Babij, N. R., et al. "An International Study Evaluating Elemental Analysis."[1] ACS Central Science, 2016.[1] (Discusses the reliability of the
standard). [1]
Sources
- 1. 3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-ISOPROPOXY-4-METHOXY-BENZALDEHYDE | 34123-66-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. agilent.com [agilent.com]
- 7. pharmtech.com [pharmtech.com]
Chromatographic separation of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde isomers
An In-Depth Guide to the Chromatographic Separation of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde and its Positional Isomers
Introduction: The Analytical Challenge of Positional Isomers
In pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is a valuable building block whose synthesis can inadvertently yield positional isomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. These isomers often possess nearly identical physicochemical properties, such as polarity and molecular weight, making their separation a significant analytical hurdle.
This guide provides an in-depth comparison of orthogonal chromatographic techniques for the robust separation of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde from its critical positional isomer, 2-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. We will move beyond standard protocols to explore the causality behind methodological choices, comparing the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and develop a separation method that ensures the highest level of purity and analytical confidence.
Understanding the Separation Challenge: Analyte Properties and Interaction Mechanisms
The primary challenge stems from the subtle structural differences between the target analyte (Isomer A) and its potential impurity (Isomer B). The proximity of the bulky diisopropylamino group to the aldehyde in Isomer B introduces steric hindrance and alters the molecule's electronic distribution and dipole moment compared to Isomer A. These subtle differences are the key to achieving separation.
A successful separation hinges on exploiting different molecular interaction mechanisms between the analytes and the stationary phase. The choice of chromatographic mode dictates which interactions are dominant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
